1-Cyclohexyl-2-buten-1-ol
Description
The exact mass of the compound 1-Cyclohexyl-2-buten-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 244906. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Cyclohexyl-2-buten-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Cyclohexyl-2-buten-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-1-cyclohexylbut-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-6-10(11)9-7-4-3-5-8-9/h2,6,9-11H,3-5,7-8H2,1H3/b6-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIIBXRIIUAFOT-QHHAFSJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C1CCCCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79605-62-2 | |
| Record name | 1-Cyclohexyl-2-buten-1-ol (c,t) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079605622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
1-Cyclohexyl-2-buten-1-ol: Technical Profile & Application Guide
This technical guide details the properties, synthesis, and applications of 1-Cyclohexyl-2-buten-1-ol (CAS 18736-82-8). Written for research scientists and drug development professionals, this document moves beyond basic data to explore the compound's utility as a chiral building block in asymmetric synthesis.
Executive Summary
1-Cyclohexyl-2-buten-1-ol is a secondary allylic alcohol featuring a cyclohexyl ring adjacent to a trans-substituted vinyl group. While often encountered as a laboratory reagent, its structural motif—combining steric bulk (cyclohexyl) with reactive functionality (allylic alcohol)—makes it a critical substrate in asymmetric catalysis , specifically in Sharpless Kinetic Resolution . It serves as a precursor to optically active epoxy alcohols and enones, which are pivotal intermediates in the total synthesis of polyketides and pheromones.
Chemical Identity & Physicochemical Properties[1][2][3]
| Property | Data |
| CAS Number | 18736-82-8 |
| IUPAC Name | (E)-1-Cyclohexylbut-2-en-1-ol |
| Synonyms | 1-Cyclohexylcrotyl alcohol; |
| Molecular Formula | C |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 220.9°C (at 760 mmHg) |
| Density | 0.928 g/cm³ (at 25°C) |
| Refractive Index ( | 1.4800 – 1.4820 |
| Flash Point | ~91.3°C |
| Solubility | Soluble in ethanol, ether, DCM; sparingly soluble in water.[1] |
| pKa (Predicted) | ~14.70 |
Synthesis & Manufacturing
The synthesis of 1-Cyclohexyl-2-buten-1-ol is primarily achieved via Grignard addition , a method preferred for its scalability and cost-effectiveness compared to organolithium routes.
Core Synthetic Pathway (Grignard Addition)
The reaction involves the nucleophilic attack of cyclohexylmagnesium bromide on crotonaldehyde (trans-2-butenal). This route selectively yields the secondary alcohol while preserving the internal alkene geometry.
Reaction Scheme:
Mechanistic Insight
The steric bulk of the cyclohexyl group directs the addition, but without chiral ligands, the product is obtained as a racemic mixture (
Caption: Figure 1.[1][2] Step-by-step Grignard synthesis pathway for generating racemic 1-Cyclohexyl-2-buten-1-ol.
Advanced Applications: Asymmetric Synthesis
The primary value of 1-Cyclohexyl-2-buten-1-ol in high-level research lies in its role as a substrate for Sharpless Kinetic Resolution .
Kinetic Resolution Protocol
Because the compound is a secondary allylic alcohol, it undergoes enantioselective epoxidation. When treated with titanium tetraisopropoxide, (+)-diethyl tartrate (DET), and tert-butyl hydroperoxide (TBHP):
-
Fast Reaction: One enantiomer (e.g.,
) is rapidly converted to the corresponding epoxy alcohol . -
Slow Reaction: The other enantiomer (e.g.,
) reacts much slower, remaining effectively unreacted.
Outcome: This process allows researchers to isolate optically pure 1-Cyclohexyl-2-buten-1-ol (yield < 50%) and the chiral epoxy alcohol , both of which are valuable chiral building blocks.
Caption: Figure 2. Sharpless Kinetic Resolution workflow for isolating enantiopure intermediates.
Experimental Protocols
Protocol A: Synthesis of Racemic 1-Cyclohexyl-2-buten-1-ol
Reagents: Cyclohexyl bromide (1.0 eq), Magnesium turnings (1.1 eq), Crotonaldehyde (1.0 eq), Diethyl ether (anhydrous).
-
Grignard Preparation: In a flame-dried 3-neck flask under Argon, add Mg turnings and cover with minimal ether. Add a crystal of iodine. Add 5% of the cyclohexyl bromide solution to initiate. Once reflux begins, add the remaining bromide dropwise to maintain gentle reflux. Stir for 1 hour after addition.
-
Addition: Cool the Grignard solution to 0°C. Add crotonaldehyde (diluted in ether) dropwise over 30 minutes. The solution will turn cloudy/viscous.
-
Reaction: Allow to warm to room temperature and stir for 2 hours.
-
Workup: Quench carefully with saturated aqueous NH
Cl at 0°C. Extract with ether (3x). Wash combined organics with brine, dry over MgSO , and concentrate in vacuo. -
Purification: Distill under reduced pressure or purify via flash column chromatography (Hexanes:EtOAc 9:1) to yield the product as a clear oil.
Protocol B: Oxidation to Enone (1-Cyclohexyl-2-buten-1-one)
Reagents: 1-Cyclohexyl-2-buten-1-ol, MnO
-
Dissolve the alcohol in Dichloromethane (DCM).
-
Add activated MnO
(10 eq) and stir vigorously at room temperature for 12-24 hours. -
Filter through a pad of Celite to remove solids.
-
Concentrate the filtrate to obtain the
-unsaturated ketone.
Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Precautions:
-
Always handle in a fume hood to avoid inhalation of vapors.
-
Wear chemical-resistant gloves (Nitrile) and safety goggles.
-
Store in a cool, dry place away from strong oxidizing agents.
References
-
PubChem. 1-Cyclohexyl-2-buten-1-ol (Compound). National Library of Medicine. Available at: [Link]
-
Reusch, W. Supplemental Topics: Kinetic Resolution in Asymmetric Synthesis. Michigan State University Department of Chemistry. Available at: [Link]
Sources
An In-Depth Technical Guide to the Physical Properties of Cyclohexyl-Substituted Allylic Alcohols
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Bridging Alicyclic Scaffolds and Reactive Functionality
Cyclohexyl-substituted allylic alcohols represent a unique class of organic molecules that merge the conformational rigidity and lipophilicity of a cyclohexane ring with the versatile reactivity of an allylic alcohol. This structural combination imparts distinct physical properties that are of paramount importance in the fields of synthetic chemistry, materials science, and particularly in drug development, where parameters such as solubility, melting point, and intermolecular interactions dictate the suitability of intermediates and the pharmacokinetic profile of active pharmaceutical ingredients (APIs). Understanding these properties is not merely an academic exercise; it is a critical component of rational molecular design and process optimization. This guide provides an in-depth analysis of the key physical characteristics of these compounds, grounded in the principles of stereochemistry, intermolecular forces, and spectroscopic theory.
Boiling Point: The Interplay of Molecular Weight, Branching, and Hydrogen Bonding
The boiling point of a substance is a critical indicator of the strength of its intermolecular forces. For cyclohexyl-substituted allylic alcohols, this property is primarily governed by three factors: molecular weight, the degree of molecular branching, and the capacity for hydrogen bonding.
Causality Behind Boiling Point Trends
The hydroxyl (-OH) group is the single most dominant factor elevating the boiling points of alcohols compared to hydrocarbons of similar molecular weight. This is due to its ability to act as both a hydrogen bond donor and acceptor, creating a strong network of intermolecular attractions that require significant thermal energy to overcome.[1][2] The bulky cyclohexyl group, while increasing the overall molecular weight and thus the magnitude of van der Waals forces, also introduces significant steric hindrance around the hydroxyl group. This can influence the efficiency of the hydrogen-bonding network.
The boiling point generally increases with the size of the alkyl chain on the allylic portion of the molecule, consistent with the trend of increasing van der Waals forces with higher molecular weight.[3][4]
Table 1: Comparative Boiling Points of Cyclohexyl-Substituted Allylic Alcohols and Related Compounds
| Compound Name | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | Citation(s) |
| Allyl Alcohol | CH₂=CHCH₂OH | 58.08 | 97 | [5] |
| Cyclohexanol | c-C₆H₁₁OH | 100.16 | 161.1 | [6] |
| 1-Cyclohexyl-2-propen-1-ol | c-C₆H₁₁(CHOH)CH=CH₂ | 140.22 | 199.1 (at 760 mmHg) | [7] |
| 1-Cyclohexyl-2-buten-1-ol | c-C₆H₁₁(CHOH)CH=CHCH₃ | 154.25 | 220.9 (at 760 mmHg) | [8] |
As shown in Table 1, the introduction of the cyclohexyl group significantly raises the boiling point compared to the parent allyl alcohol, due to the substantial increase in molecular weight and surface area for van der Waals interactions.
Experimental Protocol: Boiling Point Determination via Distillation
For high-boiling liquids such as cyclohexyl-substituted allylic alcohols, distillation is a precise method for determining the boiling point at a given pressure.
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is dry.
-
Sample Preparation: Place the liquid sample (minimum 5 mL) into the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Thermometer Placement: Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser. This ensures the measured temperature is that of the vapor in equilibrium with the liquid.
-
Heating: Gently heat the flask. As the liquid boils, a ring of condensing vapor will rise.
-
Data Recording: Record the temperature at which the vapor condensation ring passes the thermometer bulb and a steady drip of condensate is observed in the condenser. This stable temperature is the boiling point. Record the ambient atmospheric pressure.[9]
Caption: Workflow for Boiling Point Determination by Distillation.
Solubility Profile: The Hydrophilic-Lipophilic Balance
Solubility is dictated by the principle of "like dissolves like."[10] Cyclohexyl-substituted allylic alcohols possess a polar hydroxyl group capable of hydrogen bonding and a large, nonpolar (lipophilic) cyclohexyl and allyl framework. This duality governs their solubility in various solvents.
Causality Behind Solubility
-
In Polar Protic Solvents (e.g., Water, Ethanol): The -OH group can form hydrogen bonds with solvents like water. However, the large C9-C10+ hydrocarbon backbone is hydrophobic. While lower alcohols like ethanol are miscible with water, the solubility of larger alcohols decreases significantly.[11] It is generally observed that a molecule becomes sparingly soluble or insoluble in water when the carbon-to-hydroxyl group ratio exceeds 5:1.[12] Cyclohexyl-substituted allylic alcohols, with at least nine carbon atoms, are therefore expected to have very low solubility in water but will be soluble in other alcohols like ethanol.
-
In Polar Aprotic Solvents (e.g., Acetone, THF): These solvents can act as hydrogen bond acceptors, interacting favorably with the alcohol's -OH proton. The hydrocarbon body is also readily solvated. Therefore, good solubility is expected.
-
In Nonpolar Solvents (e.g., Hexane, Toluene): The large, nonpolar cyclohexyl and allyl portions of the molecule interact favorably with nonpolar solvents via London dispersion forces. Consequently, these alcohols are generally soluble in such solvents.
Table 2: Predicted Solubility of 1-Cyclohexyl-2-propen-1-ol
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Very Low / Insoluble | Large hydrophobic (C9) backbone dominates over the single polar -OH group.[11] |
| Ethanol | Polar Protic | Soluble | "Like dissolves like"; both are alcohols. |
| Acetone | Polar Aprotic | Soluble | Solvent can accept hydrogen bonds; good solvation of the hydrocarbon part. |
| Toluene | Nonpolar (Aromatic) | Soluble | Favorable dispersion forces between the aromatic ring and the alkyl/allyl structure. |
| Hexane | Nonpolar (Aliphatic) | Soluble | Favorable dispersion forces between aliphatic chains.[10] |
Experimental Protocol: Qualitative Solubility Determination
A systematic approach is used to classify a compound's solubility and infer its functional group characteristics.
-
Sample Preparation: Add approximately 10-20 mg of the solid alcohol or 2 drops of the liquid alcohol to a small test tube.
-
Solvent Addition: Add 0.5 mL of the chosen solvent (e.g., water, 5% NaOH, 5% HCl, ethanol, hexane) to the test tube.
-
Observation: Vigorously shake the test tube for 10-20 seconds. Observe if the compound dissolves completely. If a clear solution forms, the substance is soluble. If it remains as a separate phase, is cloudy, or only partially dissolves, it is considered insoluble.
-
Systematic Testing: Follow a standard solubility flowchart, typically starting with water, then moving to acidic and basic solutions to test for ionizable groups, and finally to organic solvents. For these alcohols, insolubility in water and solubility in organic solvents like hexane would be the expected outcome.[13]
Caption: Basic Workflow for Qualitative Solubility Testing.
Spectroscopic Properties: Fingerprinting the Molecular Structure
Spectroscopic techniques provide invaluable information about the functional groups and connectivity of a molecule. For cyclohexyl-substituted allylic alcohols, IR, ¹H NMR, and ¹³C NMR spectroscopy are essential for structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of a cyclohexyl-substituted allylic alcohol is dominated by the characteristic absorptions of the hydroxyl and alkene groups.
-
O-H Stretch: A strong, very broad absorption in the region of 3500-3200 cm⁻¹ is the hallmark of a hydrogen-bonded hydroxyl group.[12] The breadth of the peak is a direct consequence of the different hydrogen-bonding environments present in the sample.
-
C-O Stretch: As secondary alcohols, these compounds exhibit a strong C-O stretching vibration between 1150-1075 cm⁻¹.[11]
-
sp² C-H Stretch: The stretch for the vinylic hydrogens appears just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).
-
sp³ C-H Stretch: The stretches for the hydrogens on the cyclohexyl ring and the carbinol carbon appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=C Stretch: A medium-intensity peak around 1640-1680 cm⁻¹ corresponds to the carbon-carbon double bond stretch.
Table 3: Key IR Absorptions for 1-Cyclohexyl-2-propen-1-ol
| Functional Group | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| O-H | Stretch (H-bonded) | ~3350 (broad) | Strong |
| =C-H (vinylic) | Stretch | ~3080 | Medium |
| C-H (aliphatic) | Stretch | ~2925, 2850 | Strong |
| C=C | Stretch | ~1645 | Medium |
| C-O | Stretch (secondary alcohol) | ~1050-1100 | Strong |
(Data interpreted from the gas-phase spectrum available from the NIST Chemistry WebBook)[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy:
-
Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range of chemical shifts (typically 1-5 ppm), depending on concentration, solvent, and temperature. Its position is not always diagnostic.
-
Vinylic Protons (-CH=CH₂): These protons resonate in the downfield region of 5.0-6.5 ppm. They typically show complex splitting patterns (multiplets) due to both geminal and vicinal coupling.
-
Carbinol Proton (-CHOH): The proton on the carbon bearing the hydroxyl group is deshielded and typically appears between 3.5-4.5 ppm. It will be split by the adjacent vinylic proton and the proton on the cyclohexyl ring.
-
Cyclohexyl Protons (c-C₆H₁₁): These protons produce a complex series of overlapping multiplets in the upfield region, typically between 1.0-2.0 ppm.
¹³C NMR Spectroscopy:
-
Vinylic Carbons (-CH=CH₂): The terminal CH₂ carbon is typically found around 112-120 ppm, while the internal CH carbon is further downfield, around 135-145 ppm.
-
Carbinol Carbon (-CHOH): The carbon attached to the hydroxyl group is significantly deshielded, appearing in the 70-80 ppm range.
-
Cyclohexyl Carbons (c-C₆H₁₁): These aliphatic carbons resonate in the upfield region, typically from 25-45 ppm.
Table 4: Characteristic NMR Chemical Shifts for 1-Cyclohexyl-2-propen-1-ol
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| -C H(OH)- | ~3.5 - 4.0 (m) | ~75 - 78 |
| -C H=CH₂ | ~5.5 - 6.0 (m) | ~138 - 142 |
| -CH=C H₂ | ~5.0 - 5.3 (m) | ~113 - 116 |
| -OH | 1.0 - 5.0 (br s) | N/A |
| Cyclohexyl-H | 1.0 - 2.0 (m) | ~25 - 45 |
(Ranges are typical and based on general principles and data from similar structures. Specific values can be found in spectral databases.)[15]
Crystallography and Solid-State Properties
While many simple cyclohexyl-substituted allylic alcohols are liquids or low-melting solids at room temperature, the introduction of additional functional groups, particularly those that can participate in strong intermolecular interactions (e.g., aromatic rings, additional hydroxyls), can lead to crystalline solids.
To date, there is a scarcity of published single-crystal X-ray diffraction data for simple cyclohexyl-substituted allylic alcohols. Such studies would be invaluable for definitively establishing the solid-state conformation, particularly the orientation of the cyclohexyl ring relative to the allylic system, and for analyzing the hydrogen-bonding networks that dictate crystal packing.
Experimental Protocol: Purification of Solid Alcohols by Recrystallization
Should a cyclohexyl-substituted allylic alcohol be a solid, recrystallization is the primary method for purification.
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A series of solubility tests with small amounts of the compound in various solvents (e.g., hexane, ethyl acetate, ethanol, and mixtures) is performed to identify a suitable system.
-
Dissolution: The impure solid is placed in an Erlenmeyer flask, and a minimum amount of the chosen hot solvent is added to achieve complete dissolution.
-
Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. The flask can then be placed in an ice bath to maximize crystal yield.
-
Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.
-
Washing & Drying: The collected crystals (the "filter cake") are washed with a small amount of ice-cold solvent to remove any adhering impure mother liquor. The crystals are then dried to remove residual solvent.[5]
Conclusion
The physical properties of cyclohexyl-substituted allylic alcohols are a direct reflection of their hybrid molecular architecture. The hydroxyl group enables hydrogen bonding, leading to significantly higher boiling points and some solubility in polar solvents. Conversely, the bulky, nonpolar cyclohexyl and allyl components dominate the overall character of the molecule, ensuring good solubility in nonpolar organic solvents and rendering them largely immiscible with water. These properties, readily characterized by standard laboratory techniques and spectroscopic methods, are fundamental to the application of these compounds in chemical synthesis and drug discovery. A thorough understanding of this structure-property relationship empowers chemists to predict behavior, design efficient processes, and create novel molecular entities with tailored characteristics.
References
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Study.com. (n.d.). Cyclohexanol Structure, Properties & Hazards. Retrieved February 8, 2026, from [Link]
-
Scribd. (n.d.). Boiling Point Trends in Alcohols. Retrieved February 8, 2026, from [Link]
-
NIST. (n.d.). 1-Cyclohexyl-2-propen-1-ol. NIST Chemistry WebBook. Retrieved February 8, 2026, from [Link]
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PubChem. (n.d.). 1-Cyclohexyl-2-propen-1-ol. Retrieved February 8, 2026, from [Link]
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Britannica. (2026, February 4). Alcohol - Boiling Point, Solubility, Flammability. Retrieved February 8, 2026, from [Link]
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Master Organic Chemistry. (2026, January 9). Functional Groups In Organic Chemistry. Retrieved February 8, 2026, from [Link]
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Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved February 8, 2026, from [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 8, 2026, from [Link]
-
LookChem. (n.d.). 1-CYCLOHEXYL-2-BUTEN-1-OL. Retrieved February 8, 2026, from [Link]
-
Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved February 8, 2026, from [Link]
-
Chemistry LibreTexts. (2021, June 14). 8.7: Alcohols. Retrieved February 8, 2026, from [Link]
- N/A
-
Master Organic Chemistry. (2010, October 25). 3 Trends That Affect Boiling Points. Retrieved February 8, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved February 8, 2026, from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved February 8, 2026, from [Link]
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Technical Guide: Solubility Profiling and Solvent Selection for 1-Cyclohexyl-2-buten-1-ol
[1]
Executive Summary: The Physicochemical Reality
In the development of pharmaceutical intermediates and fine chemicals, 1-Cyclohexyl-2-buten-1-ol (CAS: 79605-62-2) represents a classic amphiphilic challenge.[1] Structurally, it combines a lipophilic cyclohexyl ring and a butenyl chain with a polar hydroxyl headgroup.[1]
For the researcher, this molecule presents a distinct solubility profile: hydrophobically dominant but hydrogen-bond active. With a calculated LogP of approximately 2.8 , it sits in the "Lipophilic" quadrant of the solubility map.[1] It rejects aqueous environments but thrives in medium-to-low polarity organic solvents.[1] This guide moves beyond simple "soluble/insoluble" binary classifications to provide a mechanistic framework for solvent selection during extraction, reaction monitoring, and purification.[1]
Structural Basis of Solubility
To predict solvent behavior, we must deconstruct the molecule into its interacting domains.[1]
-
The Cyclohexyl & Butenyl Domains (Lipophilic): These regions are driven by London Dispersion Forces.[1] They require solvents with non-polar character to solvate the carbon skeleton effectively.[1]
-
The Hydroxyl Domain (Hydrophilic/Protogenic): This moiety acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] It anchors the molecule in polar organic solvents (like alcohols) but is insufficient to overcome the hydrophobic effect in water.[1]
Figure 1: Solubility Mechanism & Solvent Interaction Map
The following diagram illustrates the competitive interaction forces governing the dissolution of 1-Cyclohexyl-2-buten-1-ol.
Caption: Interaction map showing the balance between hydrophobic rejection in water and affinity for organic solvents driven by H-bonding and Van der Waals forces.[1]
Solvent Compatibility Matrix
The following data consolidates empirical trends and predictive modeling (LogP ~2.8) for 1-Cyclohexyl-2-buten-1-ol.[1][2]
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Strong dispersion forces match the cyclohexyl ring; weak H-bonding capability.[1] | Extraction: Ideal for partitioning from aqueous phases.[1] |
| Alcohols | Ethanol, Methanol, Isopropanol | Good to High | Hydroxyl group facilitates H-bonding; alkyl chains of solvent interact with cyclohexyl ring.[1] | Crystallization: Good for cooling crystallization (solubility drops with Temp).[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Strong dipole interactions solvate the -OH group; organic nature accommodates the ring.[1] | Reaction Medium: Used for nucleophilic substitutions/oxidations.[1] |
| Ethers | THF, Diethyl Ether, MTBE | High | Oxygen atom acts as H-bond acceptor for the solute's -OH.[1] | Grignard Reactions: Standard solvent for synthesis.[1] |
| Alkanes | Hexane, Heptane | Moderate | Soluble due to lipophilicity, but -OH group may cause aggregation/oiling out at low temps.[1] | Wash Solvent: Used to remove non-polar impurities or precipitate polar byproducts.[1] |
| Aqueous | Water, Brine | Insoluble | Hydrophobic effect dominates; energy penalty to disrupt water network is too high.[1] | Phase Separation: The "waste" phase in extractions.[1] |
Experimental Protocols
As a scientist, relying on literature values is insufficient for critical process steps. You must validate solubility in your specific lot, especially considering potential isomeric impurities (cis/trans).[1]
Protocol A: Gravimetric Solubility Screen (The "Gold Standard")
Objective: Determine the saturation limit (mg/mL) at ambient temperature.[1]
-
Preparation: Weigh 50 mg of 1-Cyclohexyl-2-buten-1-ol into three separate 2 mL HPLC vials.
-
Solvent Addition: Add the target solvent (e.g., DCM, Ethanol) in 100 µL increments.[1]
-
Equilibration: Vortex for 30 seconds after each addition.
-
Saturation: If solids/oil persist at 1 mL (Solubility < 50 mg/mL), heat the sample to 40°C. If it dissolves, you have a temperature-dependent system suitable for recrystallization.[1]
-
Gravimetric Check (Optional): Filter the saturated solution, evaporate a known volume, and weigh the residue to calculate exact concentration.
Protocol B: HPLC-Based Partition Coefficient Determination
Objective: Determine distribution between an organic phase and water (LogD) for extraction efficiency.
-
Mix: Combine 1 mL of 1-octanol (saturated with water) and 1 mL of water (saturated with octanol) in a vial.
-
Spike: Add 1 mg of 1-Cyclohexyl-2-buten-1-ol.
-
Equilibrate: Shake vigorously for 1 hour; centrifuge to separate phases.
-
Analyze: Sample both phases. Dilute with Acetonitrile and inject into HPLC (C18 column, UV detection @ 210 nm).
-
Calculate:
.[1] A value >100 confirms >99% extraction efficiency into the organic layer.[1]
Figure 2: Solubility Screening Workflow
A logical decision tree for selecting the correct solvent based on the operational goal.
Caption: Decision matrix for selecting the optimal solvent based on the intended chemical process.
Applications & Process Implications
Extraction Strategies
Due to its high LogP (2.8), 1-Cyclohexyl-2-buten-1-ol partitions aggressively into organic solvents.[1]
-
Recommendation: Use Ethyl Acetate or MTBE for environmental sustainability over chlorinated solvents.[1]
-
Efficiency: A single extraction with a 1:1 Phase Ratio (Organic:Aqueous) will typically recover >95% of the product.[1]
Chromatography[1]
-
Normal Phase (Silica): The hydroxyl group interacts with silanols.[1] Elute with Hexane:Ethyl Acetate gradients (typically 10-30% EtOAc).[1]
-
Reverse Phase (C18): The cyclohexyl ring binds strongly to C18.[1] Requires high percentages of organic modifier (e.g., 70-90% Acetonitrile) to elute.[1]
Safety & Handling
While investigating solubility, remember:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5358342, 1-Cyclohexyl-2-buten-1-ol.[1] Retrieved from [Link][1]
-
LookChem. 1-Cyclohexyl-2-buten-1-ol CAS 18736-82-8 Properties and Safety. Retrieved from [Link][1][3]
-
NIST Chemistry WebBook. 1-Cyclohexyl-2-buten-1-ol (c,t) Thermochemical Data.[1] Retrieved from [Link][1][4]
Sources
Introduction: A Proactive Approach to the Safety of a Novel Allylic Alcohol
An In-Depth Technical Guide to the Safe Handling of 1-Cyclohexyl-2-buten-1-ol
For Researchers, Scientists, and Drug Development Professionals
1-Cyclohexyl-2-buten-1-ol is a secondary allylic alcohol whose unique structural features—a cyclohexyl ring adjacent to a reactive hydroxyl group and a butenyl chain—make it a molecule of interest in synthetic organic chemistry and potentially in the development of new pharmaceutical agents. As with any novel or sparsely documented chemical entity, a thorough understanding of its potential hazards is paramount for ensuring the safety of laboratory personnel and the integrity of research outcomes. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a deeper, more investigative look into the safe handling, storage, and emergency management of this compound. Given the limited direct toxicological data, we will employ a precautionary principle, drawing upon data from structurally analogous compounds to build a robust safety framework.
Chemical and Physical Identity
A foundational aspect of safe handling is a clear understanding of the substance's identity and physical properties. These characteristics influence its behavior under various laboratory conditions and are critical for designing appropriate storage and handling protocols.
| Property | Value | Source(s) |
| Chemical Name | 1-Cyclohexyl-2-buten-1-ol | [1][2] |
| CAS Number | 18736-82-8 | [2] |
| Molecular Formula | C₁₀H₁₈O | [2][3] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | [2] |
| Boiling Point | 220.9 °C at 760 mmHg | [3] |
| Flash Point | 91.3 °C | [3] |
| Density | 0.928 g/cm³ | [4] |
| Vapor Pressure | 0.0228 mmHg at 25°C | [3] |
| Solubility | Expected to be sparingly soluble in water. |
graph Chemical_Structure { layout=neato; node [shape=plaintext]; bgcolor="#F1F3F4";// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,-0.5!"]; C3 [label="C", pos="2,-0.5!"]; C4 [label="C", pos="3,0!"]; C5 [label="C", pos="3,1!"]; C6 [label="C", pos="2,1.5!"]; C7 [label="C", pos="1,1.5!"]; C_OH [label="C", pos="-1.2,0.5!"]; OH [label="OH", pos="-2.2,0.8!"]; C_but1 [label="C", pos="-1.5,-1!"]; C_but2 [label="C", pos="-2.5,-1.5!"]; C_but3 [label="C", pos="-3.5,-1.2!"]; CH3 [label="CH3", pos="-4.5,-1.5!"];
// Bond edges edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C1; C1 -- C_OH; C_OH -- OH; C_OH -- C_but1; C_but1 -- C_but2 [style=double]; C_but2 -- C_but3; C_but3 -- CH3; }
Caption: 2D structure of 1-Cyclohexyl-2-buten-1-ol.
Hazard Identification and GHS Classification: A Tale of Conflicting Data
A critical step in risk assessment is understanding a substance's hazards as defined by the Globally Harmonized System (GHS). For 1-Cyclohexyl-2-buten-1-ol, there is conflicting information between different sources.
The European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, which aggregates data from multiple notifiers, provides the following classification.[1][5] This consensus view should be considered the most reliable for risk assessment.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Exclamation Mark | Warning |
| Serious Eye Damage/Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Exclamation Mark | Warning |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation | Exclamation Mark | Warning |
In contrast, at least one commercial supplier's SDS states that the substance is "Not a hazardous substance or mixture" under European CLP regulations.
Expert Analysis and Recommendation: When faced with conflicting safety data, the principle of precaution dictates adopting the more stringent classification. The aggregated data from the ECHA C&L inventory represents a broader consensus and should be the basis for all handling procedures.[1] The classification as a skin, eye, and respiratory irritant is also consistent with the known properties of many allylic alcohols.
Toxicological Profile: Inferring Risk from Analogs
No specific LD50 or LC50 data for 1-Cyclohexyl-2-buten-1-ol is readily available in published literature or databases.[2] This is not uncommon for research chemicals. In such cases, a toxicological assessment must be informed by the profiles of structurally related compounds.
Analog 1: Allyl Alcohol (CAS 107-18-6) The parent compound of this chemical class, allyl alcohol, is known for its high toxicity.[6][7] It is a severe irritant and can cause significant liver and kidney damage.[6] Its established occupational exposure limits are very low, reflecting its potency.[8][9][10]
Analog 2: 2-Cyclohexen-1-one (CAS 930-68-7) This compound shares the cyclohexyl ring and is a cyclic ketone. It exhibits significant acute toxicity.[11]
| Compound | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | LC50 Inhalation (Rat) |
| 2-Cyclohexen-1-one | 220 mg/kg | 70 mg/kg | 250 ppm (4h) |
| 1-Cyclohexyl-2-buten-1-ol | No Data Available | No Data Available | No Data Available |
Causality and Precautionary Stance: The presence of the allylic alcohol functional group is a primary driver of toxicity, often leading to irritation and potential for organ damage. The data from these analogs strongly suggests that 1-Cyclohexyl-2-buten-1-ol should be handled as a substance with the potential for significant skin, eye, and respiratory irritation, as well as possible systemic toxicity upon ingestion, inhalation, or dermal absorption. All handling procedures must reflect this heightened level of risk.
Exposure Controls and Personal Protection: A Self-Validating System
Given the GHS classification and the toxicological profile of related compounds, a robust system of exposure controls is mandatory.
-
Engineering Controls:
-
Fume Hood: All manipulations of 1-Cyclohexyl-2-buten-1-ol, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Ventilation: The laboratory should have adequate general ventilation.
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times. A face shield should be worn when there is a risk of splashing.[12]
-
Hand Protection: Nitrile or neoprene gloves are recommended. Given the lack of specific breakthrough data, it is prudent to double-glove and change gloves immediately after any contact with the substance.
-
Skin and Body Protection: A flame-resistant lab coat is required. Ensure cuffs are tucked into gloves. Full-length pants and closed-toe shoes are mandatory.
-
Respiratory Protection: While a fume hood is the primary control, a respirator with an organic vapor cartridge may be necessary for emergency situations or if there is a potential for exposure outside of a fume hood.[11]
-
-
Occupational Exposure Limits (OELs):
Safe Handling and Storage
The stability and reactivity of 1-Cyclohexyl-2-buten-1-ol are dictated by its allylic alcohol structure.
-
Handling:
-
Avoid contact with skin, eyes, and clothing.[13]
-
Do not breathe vapors or mists.[11]
-
Use spark-proof tools and explosion-proof equipment where necessary, especially when handling larger quantities.[11]
-
Ground and bond containers when transferring material to prevent static discharge.[13]
-
Wash hands thoroughly after handling.[12]
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, well-ventilated area.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[13]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases. Allylic alcohols can react violently with these substances.[11]
-
The storage area should be equipped with appropriate fire suppression equipment.
-
Emergency Procedures: A Step-by-Step Protocol
Rapid and correct response to an emergency is critical to minimizing harm.
Caption: Emergency response workflow for spills and personal exposure.
-
First-Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[11]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11][12]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
-
Fire-Fighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: The substance is combustible. Vapors may form explosive mixtures with air upon heating.[14] Hazardous combustion products include carbon monoxide and carbon dioxide.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]
-
-
Accidental Release Measures:
-
Evacuate personnel from the area and ensure adequate ventilation.
-
Eliminate all ignition sources.[11]
-
Wear appropriate PPE as described in Section 4.
-
Contain the spill and absorb it with an inert material such as vermiculite, sand, or earth. Do not use combustible materials like sawdust.[14]
-
Collect the absorbed material into a sealed, properly labeled container for hazardous waste disposal.[14]
-
Prevent the spill from entering drains or waterways.[14]
-
Ecological Information, Disposal, and Transport
-
Ecological Information:
-
No specific ecotoxicity data is available for 1-Cyclohexyl-2-buten-1-ol.
-
However, structurally related compounds are known to be toxic to aquatic life, with some having long-lasting effects.[14][15][16]
-
Recommendation: Based on this information, 1-Cyclohexyl-2-buten-1-ol should be treated as potentially harmful to the environment. Avoid release to soil, waterways, and drains.
-
-
Disposal Considerations:
-
This substance and its container must be disposed of as hazardous waste.
-
Disposal should be carried out by a licensed waste disposal company in accordance with all local, regional, and national regulations.[14]
-
Do not dispose of it with regular laboratory trash or down the drain.
-
-
Transport Information:
-
While some suppliers do not classify it as dangerous for transport, given its flash point and GHS classification, it should be transported with care.
-
Always consult the latest regulations (e.g., IATA, ADR, IMDG) before shipping.
-
Conclusion
The safe use of 1-Cyclohexyl-2-buten-1-ol in a research and development setting requires a proactive and conservative approach. While there are gaps in the specific toxicological data for this compound, a clear picture of its potential hazards emerges from its GHS classification and the properties of its structural analogs. By treating this substance as a skin, eye, and respiratory irritant with potential systemic toxicity, and by implementing the rigorous engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and work with this compound in a safe and responsible manner.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclohexene. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358342, 1-Cyclohexyl-2-buten-1-ol (c,t). Retrieved February 9, 2026, from [Link]
-
RBNAinfo. (2016). SAFETY DATA SHEET. Retrieved February 9, 2026, from [Link]
-
European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved February 9, 2026, from [Link]
-
European Chemicals Agency. (n.d.). Cyclohexane - Substance Information - ECHA. Retrieved February 9, 2026, from [Link]
-
European Chemicals Agency. (n.d.). Substance Information - ECHA. Retrieved February 9, 2026, from [Link]
-
LookChem. (n.d.). 1-CYCLOHEXYL-2-BUTEN-1-OL. Retrieved February 9, 2026, from [Link]
-
Ministry of the Environment, Japan. (n.d.). ENVIRONMENTAL RISK ASSESSMENT OF CHEMICALS. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11469192, 1-Cyclohexylbutan-2-one. Retrieved February 9, 2026, from [Link]
-
European Chemicals Agency. (n.d.). 2-ethyl-4-(2,2,3-trimethyl-3-cyclopenten-1-yl)-2-buten-1-ol - Substance Information - ECHA. Retrieved February 9, 2026, from [Link]
-
Occupational Safety and Health Administration. (2024). ALLYL ALCOHOL. Retrieved February 9, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Allyl alcohol - Hazardous Substance Fact Sheet. Retrieved February 9, 2026, from [Link]
- Patocka, J., et al. (2016). TOXIC ALCOHOLS: ALIPHATIC UNSATURATED ALCOHOLS. Military Medical Science Letters, 85(4), 169-175.
-
National Center for Biotechnology Information. (n.d.). Allyl Alcohol - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved February 9, 2026, from [Link]
-
European Chemicals Agency. (n.d.). C&L Inventory - ECHA. Retrieved February 9, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Allyl alcohol. Retrieved February 9, 2026, from [Link]
-
International Agency for Research on Cancer. (2018). Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 122. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942685, 1-Cyclohexyl-but-3-EN-1-OL. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13107668, 1-Cyclohexyl-2-phenylethan-1-ol. Retrieved February 9, 2026, from [Link]
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Technical Guide: Reactivity Profile of Secondary Allylic Alcohols with Cyclohexyl Groups
Topic: Reactivity Profile of Secondary Allylic Alcohols with Cyclohexyl Groups Content Type: Technical Whitepaper Audience: Researchers, Senior Scientists, Drug Development Professionals[1]
Executive Summary
Secondary allylic alcohols bearing cyclohexyl groups represent a privileged structural motif in bioactive natural products and pharmaceutical intermediates (e.g., prostaglandins, terpenes).[1] Their reactivity is governed by a delicate interplay between electronic activation (the allylic system) and steric/conformational constraints (the cyclohexyl moiety).
This guide provides a mechanistic analysis of these substrates, categorizing them into two distinct architectures:
-
Endocyclic (Type A): The allylic alcohol is embedded within the cyclohexyl ring (e.g., cyclohex-2-en-1-ol).[1]
-
Exocyclic (Type B): The cyclohexyl group is a substituent adjacent to the allylic system (e.g., 1-cyclohexyl-2-propen-1-ol).[1]
Structural & Conformational Analysis
The reactivity of these alcohols cannot be predicted by electronics alone; it is dictated by the ground-state conformation and the trajectory of reagent approach.[1]
Type A: Endocyclic Systems (Cyclohex-2-en-1-ol)
In these systems, the hydroxyl group adopts a pseudo-equatorial or pseudo-axial orientation.[1]
-
Conformational Lock: Substituents (e.g., tert-butyl) can lock the ring, forcing the OH into a specific orientation.[1]
-
Reactivity Implication:
Type B: Exocyclic Systems (1-Cyclohexylallyl alcohol)
The cyclohexyl ring acts as a bulky "anchor," restricting rotation around the C(sp3)-C(sp3) bond.[1]
-
Rotameric Preference: To minimize A(1,3) strain, the methine hydrogen of the cyclohexyl group typically eclipses the double bond, placing the ring bulk away from the alkene.[1]
-
Felkin-Anh Control: Reagents attacking the alkene or carbonyl (after oxidation) must navigate the "Medium" and "Large" faces defined by the cyclohexyl ring.
Oxidation Profiles: Chemo- and Stereoselectivity
Oxidation strategies must distinguish between preserving the alkene (alcohol oxidation) and functionalizing the alkene (epoxidation).
2.1 Alcohol Oxidation (Retention of Alkene)
-
MnO₂ / BaMnO₄: The gold standard for chemoselective oxidation of allylic alcohols to enones.[1] It relies on the stability of the radical intermediate.[1]
-
Protocol Note: Activated MnO₂ is required. Reaction rates for cyclohexyl-substituted alcohols are slower due to steric hindrance near the carbinol center.[1]
-
-
Babler-Dauben Oxidative Transposition:
-
Substrate: Tertiary allylic alcohols (often formed from Grignard addition to cyclohexyl enones).[1]
-
Mechanism:[3][4][5][6][7][8][9][10][11] The chromate ester undergoes a [3,3]-sigmatropic rearrangement, shifting the carbonyl and alkene.[1] This is a powerful method to synthesize sterically congested enones.
-
2.2 Epoxidation (Functionalization of Alkene)
Stereocontrol is governed by the Henbest Rule (H-bonding direction) vs. Steric Control.[1]
| Reagent | Directing Force | Stereochemical Outcome (Type A) |
| m-CPBA | H-bonding (weak) | Syn to OH (predominant in unhindered systems).[1] If bulky groups are adjacent (e.g., gem-dimethyl), Anti (steric control) dominates.[1] |
| VO(acac)₂ / tBuOOH | Metal Coordination | Syn (Exclusive).[1] The metal coordinates to the allylic alkoxide, delivering oxygen to the same face.[1] |
| Sharpless | Chiral Ligand | Enantioselective .[1][8][12] For secondary allylic alcohols, Kinetic Resolution is the primary mode.[1] |
Substitution: The Mitsunobu Inversion
The Mitsunobu reaction (PPh₃/DEAD) is the method of choice for inverting the stereocenter of secondary allylic alcohols, converting a pseudo-equatorial OH to a pseudo-axial derivative (or vice versa).[1]
-
Challenge: Cyclohexyl groups introduce significant steric bulk (similar to menthol).[1] Standard conditions often lead to elimination (diene formation) or no reaction.[1]
-
Optimization for Hindered Substrates:
The Overman Rearrangement: Allylic Transposition
For drug development, converting a chiral allylic alcohol to a chiral allylic amine is a high-value transformation.[1] The Overman Rearrangement utilizes the cyclohexyl scaffold's tendency to adopt a chair-like transition state to transfer chirality with high fidelity.[1]
-
Mechanism: [3,3]-Sigmatropic rearrangement of an allylic trichloroacetimidate.[1]
-
Stereochemical Logic:
Experimental Protocols
Protocol A: Stereoselective Epoxidation (Vanadium-Catalyzed)
Validates the "Syn-Directing" effect of the OH group.[1]
-
Preparation: Dissolve the secondary allylic alcohol (1.0 equiv) in dry CH₂Cl₂ (0.1 M) under Argon.
-
Catalyst Loading: Add VO(acac)₂ (1.0 mol%).[1] The solution typically turns blue-green.[1]
-
Oxidant Addition: Add t-BuOOH (1.5 equiv, 5.5 M in decane) dropwise at 0°C.
-
Critical: Maintain 0°C to prevent over-oxidation.
-
-
Monitoring: Stir for 2–4 hours. Monitor by TLC (stain with PMA or Anisaldehyde).[1]
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with Et₂O.[1]
-
Result: >95:5 syn-epoxy alcohol.
Protocol B: Mitsunobu Inversion of Hindered Cyclohexyl Alcohols
Designed for sterically congested Type B substrates.[1]
-
Reagents: Mix Alcohol (1.0 equiv), Triphenylphosphine (1.5 equiv), and p-Nitrobenzoic acid (1.5 equiv) in dry THF.
-
Addition: Cool to 0°C. Add DIAD (Diisopropyl azodicarboxylate, 1.5 equiv) dropwise.
-
Note: DIAD is preferred over DEAD for stability and slightly lower steric profile.
-
-
Reaction: Allow to warm to RT. If no progress after 12h, heat to 50°C.[1]
-
Purification: The p-nitrobenzoate ester often crystallizes or is easily separated from phosphine oxide by chromatography.[1] Saponify (K₂CO₃/MeOH) to release the inverted alcohol.[1]
References
-
Stereochemistry of Epoxidation: J. Chem. Soc., Perkin Trans.[1] 1, 1999 , 265-276.[1] Link
-
The Mitsunobu Reaction: Org. React.1992 , 42, 335–656.[1] Link[1]
-
Overman Rearrangement Mechanism: J. Am. Chem. Soc.1974 , 96, 597–599.[1] Link[1]
-
Babler-Dauben Oxidation: J. Org.[1][2] Chem.1977 , 42, 682.[1] Link[1]
-
Directed Hydrogenation: Chem. Rev.1993 , 93, 1307.[1] Link[1]
Sources
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- 6. Iridium Catalyzed C-C Coupling via Transfer Hydrogenation: Carbonyl Addition from the Alcohol or Aldehyde Oxidation Level Employing 1,3-Cyclohexadiene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroboration–oxidation reaction - Wikipedia [en.wikipedia.org]
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- 12. researchgate.net [researchgate.net]
Methodological & Application
High-Fidelity Stereocontrol in Allylic Epoxidation: A Guide to 1-Cyclohexyl-2-buten-1-ol
Executive Summary
This application note details the stereoselective epoxidation of 1-Cyclohexyl-2-buten-1-ol using 3-chloroperbenzoic acid (
Key Performance Indicators (KPIs):
-
Target Transformation: (E)-1-Cyclohexyl-2-buten-1-ol
syn-epoxy alcohol. -
Expected Diastereomeric Ratio (dr):
(syn:anti). -
Critical Control Parameter: Reaction temperature (
) and pH buffering to prevent acid-catalyzed epoxide opening (Payne rearrangement).
Mechanistic Rationale & Stereochemical Models
The Henbest Effect & Transition State
The high stereoselectivity observed in this reaction is not accidental; it is driven by the Henbest Effect , where the allylic hydroxyl group acts as a hydrogen-bond donor to the peracid oxygen. This interaction anchors the
For 1-Cyclohexyl-2-buten-1-ol , the bulky cyclohexyl group at the chiral center (
Mechanistic Visualization
The following diagram illustrates the hydrogen-bonding network and the "Butterfly" transition state mechanism.
Figure 1: Reaction pathway highlighting the hydroxyl-directed syn-epoxidation mechanism.
Critical Material Preparation (Trustworthiness)
Commercial
Iodometric Titration Protocol
-
Dissolve: Dissolve
of commercial -CPBA in of chloroform. -
Add: Add
of saturated aqueous KI solution and of glacial acetic acid. -
Titrate: Shake well (iodine generation turns solution dark brown). Titrate immediately with
until the color fades to pale yellow. -
Indicator: Add starch indicator (solution turns blue). Continue titrating until colorless.
-
Calculate:
Use this purity to calculate the exact mass required for the reaction.
Experimental Protocol
Reagents & Equipment[1]
-
Substrate: 1-Cyclohexyl-2-buten-1-ol (
). -
Oxidant:
-CPBA ( , corrected for purity). -
Buffer: Sodium Bicarbonate (
, solid, ). Crucial for scavenging acid byproduct. -
Solvent: Dichloromethane (DCM), anhydrous.
-
Quench: Saturated aqueous
and saturated .
Step-by-Step Procedure
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool to room temperature under an argon or nitrogen atmosphere.
-
Substrate Solubilization: Add 1-Cyclohexyl-2-buten-1-ol and anhydrous DCM (
concentration relative to substrate). -
Buffering: Add solid
( ) directly to the stirring solution.-
Why? As
-CPBA reacts, it releases -chlorobenzoic acid.[1] Without a buffer, the acidic environment can catalyze the opening of the epoxide ring or promote rearrangement.
-
-
Cooling: Submerge the flask in an ice/water bath (
). Allow to equilibrate for 10 minutes. -
Addition: Add
-CPBA ( ) portion-wise over 5 minutes.-
Note: Adding as a solid is standard. If dissolving
-CPBA in DCM first, ensure the solution is dried over to remove water which slows the reaction.
-
-
Reaction: Stir at
for 2 hours, then allow to warm to room temperature slowly. Monitor by TLC (stain with -anisaldehyde or PMA). -
Quench: Once starting material is consumed, cool back to
. Add saturated aqueous ( ) to destroy excess peroxide. Stir vigorously for 20 minutes until the organic layer tests negative for peroxides (starch-iodide paper). -
Workup: Dilute with DCM. Wash the organic layer with saturated
( ) to remove -chlorobenzoic acid, then with brine ( ). -
Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Flash column chromatography on silica gel (typically Hexanes/EtOAc gradient).
Workflow Diagram
Figure 2: Operational workflow for the buffered epoxidation protocol.
Analytical Validation
Successful stereocontrol must be validated using quantitative methods.
NMR Analysis ( NMR)
-
Diagnostic Signal: The epoxide protons at
and typically appear between . -
Coupling Constants (
):-
For syn-epoxy alcohols derived from E-alkenes, the
coupling is typically small ( for trans-epoxides). -
The key diagnostic is the chemical shift difference or coupling between
(carbinol) and (epoxide).
-
-
Dr Determination: Integrate the epoxide proton signals of the major (syn) and minor (anti) isomers in the crude mixture.
Data Summary Table
| Parameter | Specification | Notes |
| Yield | High efficiency due to concerted mechanism. | |
| Stereoselectivity (dr) | Directed by OH group (Henbest Effect). | |
| Major Isomer | syn-epoxide | Relative stereochemistry of OH and Epoxide O. |
| Byproducts | Removed via |
References
-
Henbest, H. B., & Wilson, R. A. L. (1957). Aspects of Stereochemistry. Part I. Stereospecificity in the Reaction of Epoxides with Solvents. Journal of the Chemical Society, 1958-1965.
-
Hoveyda, A. H., Evans, D. A., & Fu, G. C. (1993). Substrate-directable chemical reactions.[2] Chemical Reviews, 93(4), 1307-1370.
-
Adam, W., & Wirth, T. (1999). Stereoselective Epoxidations of Allylic Alcohols. Accounts of Chemical Research, 32(7), 603-610.
-
Chamberlin, A. R., Mulholland, R. L., Kahn, S. D., & Hehre, W. J. (1987). Transition-state geometries in the epoxidation of alkenes by peracids. Journal of the American Chemical Society, 109(22), 672-677.
-
Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid) For The Epoxidation of Alkenes.[1][2][3][4][5][6]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Stereoselective Epoxidation of Triterpenic Allylic Alcohols and Cytotoxicity Evaluation of Synthesized Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. m.youtube.com [m.youtube.com]
Application Note: Using 1-Cyclohexyl-2-buten-1-ol as a Chiral Building Block
[1][2]
Executive Summary
1-Cyclohexyl-2-buten-1-ol (CAS: 79605-62-2) is a secondary allylic alcohol that serves as a critical scaffold in asymmetric synthesis. Its structural utility lies in the combination of a bulky, lipophilic cyclohexyl group and a reactive allylic alcohol motif. This specific architecture makes it an ideal substrate for stereocontrolled functionalization , particularly via Sharpless Kinetic Resolution (SKR) and Overman Rearrangement .
This guide details the robust synthesis of the racemic alcohol, its optical resolution to >99% enantiomeric excess (ee), and its application in generating high-value chiral intermediates.
Chemical Profile & Strategic Value
| Property | Specification |
| IUPAC Name | (E)-1-Cyclohexylbut-2-en-1-ol |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Chirality | C1 position (Secondary Alcohol) |
| Key Reactivity | Directed epoxidation, [3,3]-sigmatropic rearrangement, Olefin metathesis |
| Stability | Stable under ambient conditions; oxidation-sensitive (store under inert gas) |
Why this Building Block? The cyclohexyl group acts as a "steric anchor," significantly enhancing facial selectivity in downstream transformations. Unlike linear alkyl chains, the conformational rigidity of the cyclohexane ring amplifies the energy difference between transition states in asymmetric reactions, often resulting in superior diastereomeric ratios (dr).
Synthesis & Resolution Protocol
Workflow Overview
The most efficient route to the enantiopure building block involves a high-yielding Grignard addition followed by a Sharpless Kinetic Resolution. This method is preferred over enzymatic resolution for this substrate due to the high selectivity factor (
Figure 1: Synthetic workflow for accessing enantiopure (S)-1-Cyclohexyl-2-buten-1-ol.
Step 1: Grignard Addition (Racemic Synthesis)
Objective: Synthesis of (±)-(E)-1-cyclohexyl-2-buten-1-ol.
Reagents:
-
Cyclohexanecarboxaldehyde (1.0 equiv)
-
1-Propenylmagnesium bromide (0.5 M in THF, 1.2 equiv)
-
Anhydrous THF (Solvent)
Protocol:
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and addition funnel under nitrogen atmosphere.
-
Charging: Add cyclohexanecarboxaldehyde (11.2 g, 100 mmol) and anhydrous THF (100 mL). Cool the solution to -78°C (dry ice/acetone bath).
-
Addition: Add 1-propenylmagnesium bromide solution (240 mL, 120 mmol) dropwise over 45 minutes. Maintain internal temperature below -65°C to prevent side reactions.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Quench: Carefully quench with saturated aqueous NH₄Cl (50 mL).
-
Workup: Extract with Et₂O (3 x 100 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the racemic alcohol as a colorless oil.
-
Yield Target: 85-92%
-
QC Check: ¹H NMR should show characteristic vinyl protons at δ 5.6-5.8 ppm.
-
Step 2: Sharpless Kinetic Resolution
Objective: Isolation of (S)-(E)-1-cyclohexyl-2-buten-1-ol. Mechanism: The titanium-tartrate complex preferentially epoxidizes the (R)-enantiomer, leaving the (S)-alcohol unreacted.
Reagents:
-
(±)-Alcohol (from Step 1)[1]
-
Ti(OiPr)₄ (0.5 equiv)
-
(+)-Diethyl Tartrate ((+)-DET) (0.6 equiv)
-
tert-Butyl Hydroperoxide (TBHP) (5.5 M in decane, 0.6 equiv)
-
DCM (Anhydrous)
Protocol:
-
Catalyst Formation: In a dry flask at -20°C, add DCM, Ti(OiPr)₄, and (+)-DET. Stir for 20 minutes to form the chiral catalyst species.
-
Substrate Addition: Add the racemic alcohol solution (in DCM) to the catalyst mixture. Stir for 30 minutes.
-
Oxidation: Add TBHP dropwise at -20°C.
-
Incubation: Store the reaction in a -20°C freezer for 12-18 hours. Monitor by GC for 50% conversion.
-
Quench: Pour into a solution of ferrous sulfate and tartaric acid (to destroy peroxides and chelate Ti). Stir vigorously until phases separate.
-
Purification: The unreacted (S)-alcohol is less polar than the epoxy-alcohol byproduct. Separate via column chromatography.
-
Yield Target: 40-45% (relative to racemic starting material; theoretical max is 50%).
-
ee Target: >98% (Determine via Chiral HPLC/GC).
-
Application Protocols
Directed Epoxidation (Creating 3 Contiguous Centers)
Using the now enantiopure (S)-alcohol, a second Sharpless epoxidation (using (-)-DET) allows for "reagent-controlled" diastereoselectivity, creating an epoxy-alcohol with high diastereomeric purity.
-
Reagent: Ti(OiPr)₄ / (-)-DET / TBHP
-
Outcome: Formation of syn-epoxy alcohol. The cyclohexyl group directs the reagent to the specific face, reinforcing the catalyst's preference.
Overman Rearrangement (Chiral Amine Synthesis)
This reaction transposes the chiral alcohol into a chiral amine with high fidelity, a key step in alkaloid synthesis.
Figure 2: Pathway for converting the chiral alcohol to a chiral amine via Overman Rearrangement.
Protocol:
-
Imidate Formation: Treat (S)-1-cyclohexyl-2-buten-1-ol with trichloroacetonitrile (1.5 equiv) and DBU (0.1 equiv) in DCM at 0°C.
-
Rearrangement: Dissolve the crude imidate in xylene and reflux (140°C) for 12 hours. Alternatively, use PdCl₂(MeCN)₂ (5 mol%) at room temperature for milder conditions.
-
Result: The product is a protected allylic amine with the nitrogen installed at the C3 position, transferring chirality from C1 to C3 with complete fidelity.
Safety & Handling
-
Organometallics: 1-Propenylmagnesium bromide is pyrophoric. Handle only under inert atmosphere.
-
Peroxides: TBHP is an oxidizer and shock-sensitive in high concentrations. Never distill reaction mixtures containing peroxides to dryness. Test for peroxides using starch-iodide paper before concentration.
-
Titanium Waste: Quenched titanium reactions can form thick emulsions. Use tartaric acid or fluoride salts during workup to facilitate phase separation.
References
-
Sharpless Epoxidation & Kinetic Resolution: Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976. Link
-
Kinetic Resolution of Allylic Alcohols: Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. Journal of the American Chemical Society, 103(20), 6237-6240. Link
-
Overman Rearrangement: Overman, L. E. (1976). A general method for the synthesis of amines by the rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions. Journal of the American Chemical Society, 98(10), 2901-2910. Link
-
Grignard Addition to Aldehydes: Silverman, G. S., & Rakita, P. E. (Eds.).[2][3][4][5][6] (1996). Handbook of Grignard Reagents. CRC Press. (General Reference for Protocol 3.2).
Sources
- 1. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Predict the product when cyclohexanecarbaldehyde reacts with the followin.. [askfilo.com]
- 3. 12.6 Predict the products formed when cyclohexanecarbaldehyde reacts with.. [askfilo.com]
- 4. shaalaa.com [shaalaa.com]
- 5. Supplemental Topics [www2.chemistry.msu.edu]
- 6. mdpi.com [mdpi.com]
Application Note: Regioselective Conversion of 1-Cyclohexyl-2-buten-1-ol to Allylic Halides
Executive Summary
The conversion of 1-Cyclohexyl-2-buten-1-ol to its corresponding allylic halide is a pivotal transformation in the synthesis of complex pharmacophores. This substrate presents a dual challenge: the steric bulk of the cyclohexyl group and the electronic lability of the allylic system. Standard halogenation protocols often yield mixtures of regioisomers (via allylic rearrangement) and stereoisomers.
This Application Note provides two validated protocols designed to maximize regioselectivity and stereochemical integrity. Protocol A (Appel Reaction) is recommended for high-fidelity, small-to-medium scale synthesis requiring inversion of configuration. Protocol B (Modified Thionyl Chloride) is detailed for scalable chlorination, emphasizing the critical role of base in preventing internal return (
Mechanistic Analysis & Challenges
The substrate, 1-Cyclohexyl-2-buten-1-ol, is a secondary allylic alcohol. The hydroxyl group is a poor leaving group and must be activated. The mode of activation dictates the reaction pathway and the impurity profile.
The Regioselectivity Problem ( vs. )
Upon activation, the formation of a carbocation or a loose ion pair allows the nucleophile to attack either the
-
Direct Product: 1-Halo-1-cyclohexyl-2-butene (Target)
-
Rearranged Product: 1-Cyclohexyl-3-halo-1-butene (Impurity)
The Stereoselectivity Divergence
The choice of reagent determines the stereochemical outcome.
-
Thionyl Chloride (Neat): Proceeds via an internal return mechanism (
), often resulting in retention of configuration or mixed stereochemistry due to ion-pair collapse. -
Appel /
+ Pyridine: Proceeds via a discrete back-side attack ( ), resulting in inversion of configuration.
Pathway Visualization
Figure 1: Mechanistic divergence in the halogenation of secondary allylic alcohols. Green path indicates the preferred route for high regioselectivity.
Experimental Protocols
Protocol A: The Appel Reaction (Bromination/Chlorination)
Best for: High regioselectivity, stereochemical inversion, and mild conditions.
Mechanism:
Reagents
-
Substrate: 1-Cyclohexyl-2-buten-1-ol (1.0 equiv)
-
Phosphine: Triphenylphosphine (
) (1.2 equiv) -
Halogen Source: Carbon Tetrabromide (
) for Bromides OR Hexachloroacetone (HCA) for Chlorides (Safer alternative to ). (1.2 equiv)[1] -
Solvent: Dichloromethane (DCM), anhydrous.
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool to room temperature under
atmosphere. -
Solvation: Dissolve 1-Cyclohexyl-2-buten-1-ol (1.0 equiv) and
(1.2 equiv) in anhydrous DCM (0.1 M concentration). -
Cooling: Cool the solution to 0°C using an ice bath. Note: Lower temperatures minimize elimination side-reactions.
-
Addition: Add
(1.2 equiv) portion-wise over 15 minutes. The solution will turn slightly yellow.-
Why? Adding phosphine last prevents the premature formation of the ylide and ensures the alcohol traps the activated phosphonium species immediately.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature. Monitor by TLC (silica, 10% EtOAc/Hexanes).
-
Quench: Add saturated
solution. -
Workup: Extract with DCM (3x). Dry combined organics over
, filter, and concentrate. -
Purification: The byproduct is Triphenylphosphine oxide (
). Precipitate bulk oxide by adding cold pentane/ether, filter, then purify the filtrate via flash column chromatography.
Protocol B: Base-Promoted Thionyl Chloride Chlorination
Best for: Scale-up, cost-efficiency.
Mechanism:
Reagents
-
Substrate: 1-Cyclohexyl-2-buten-1-ol (1.0 equiv)
-
Reagent: Thionyl Chloride (
) (1.5 equiv) -
Base: Pyridine (2.0 equiv) or Triethylamine (
). -
Solvent: Diethyl Ether (
) or DCM.
Step-by-Step Methodology
-
Setup: Charge a dried flask with the alcohol (1.0 equiv) and Pyridine (2.0 equiv) in
. Cool to -10°C (salt/ice bath). -
Addition: Add
(1.5 equiv) dropwise via syringe pump or addition funnel over 30 minutes.-
Critical Control: The exotherm must be controlled. Rapid addition leads to local heating, promoting
pathways and rearrangement.
-
-
Reaction: Stir at -10°C for 2 hours.
-
Mechanism Check: Pyridine reacts with the intermediate chlorosulfite to form a pyridinium salt, displacing the chloride ion. This free chloride ion then performs a backside
attack, ensuring inversion and minimizing the ion-pair lifetime that leads to rearrangement.
-
-
Workup: Pour the mixture into ice water. Extract immediately with Ether. Wash with 1M HCl (to remove pyridine), then
, then Brine. -
Isolation: Dry over
and concentrate. Distillation is possible for the chloride product if high vacuum is available.
Quality Control & Characterization
Distinguishing the regioisomers is the primary QC challenge. Use
Table 1: NMR Diagnostic Signals
| Feature | Direct Product ( | Rearranged Product ( |
| Structure | ||
| Methyl Group | ~1.7 ppm (Doublet) Attached to Alkene ( | ~1.5 ppm (Doublet) Attached to Methine ( |
| Methine ( | ~4.0 - 4.5 ppm (dd) Coupled to Cy and Vinyl H | ~4.0 - 4.5 ppm (pentet/dq) Coupled to Methyl and Vinyl H |
| Alkene Protons | Distinctive internal vinyl signals | Distinctive internal vinyl signals |
Visual Workflow for QC:
Figure 2: Rapid NMR decision tree for regioisomer identification.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Elimination to diene (Dehydration). | Lower reaction temperature; Ensure anhydrous conditions; Use Protocol A (Appel) which is milder. |
| High Rearrangement | Formation of Carbocation ( | Ensure sufficient base (Protocol B); Switch to non-polar solvent (Hexane/Ether) to discourage ionization; Avoid |
| Racemization | Loss of stereochemical control. | Reaction temperature too high; Reagent addition too fast. |
| Sticky Solid | Triturate crude residue with cold pentane/ether to precipitate oxide before column chromatography. |
References
-
Appel Reaction Mechanism & Scope
-
Thionyl Chloride Stereochemistry (
vs ):- Master Organic Chemistry. "SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi."
-
[Link]
-
Allylic Rearrangements in Nucleophilic Substitution
- Chemistry LibreTexts. "Nucleophilic Substitution of Allylic Systems."
-
[Link]
-
General Protocol for Alkyl Halide Synthesis
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. reactionweb.io [reactionweb.io]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
Advanced Esterification Protocols for Sterically Hindered Allylic Alcohols
Application Note: AN-ORG-2026-02
Executive Summary
The esterification of sterically hindered allylic alcohols represents a persistent challenge in complex molecule synthesis. Standard protocols (Fischer, standard Steglich) frequently fail due to two competing failure modes: steric impedance preventing nucleophilic attack, and acid-catalyzed ionization leading to allylic transposition (rearrangement) or elimination (dehydration).
This guide provides a validated decision matrix and detailed protocols for three high-fidelity methodologies: the Shiina Esterification (MNBA), the Yamaguchi Macrolactonization/Esterification , and Modified Steglich protocols. These methods prioritize kinetic control and neutral/basic conditions to preserve stereochemical integrity and prevent 1,3-allylic shifts.
Strategic Analysis: The Mechanistic Challenge
To select the correct protocol, one must understand the failure mechanisms inherent to hindered allylic substrates.
The "Wall of Sterics" vs. Ionization
In a standard esterification, the rate-determining step is the nucleophilic attack of the alcohol onto the activated acyl species (
-
The Problem: For tertiary or bulky secondary allylic alcohols, the steric bulk around the hydroxyl group drastically reduces the rate of this attack (
). -
The Consequence: If
is slow, alternative pathways dominate. Under acidic conditions (even weak Lewis acids), the allylic alcohol can protonate and leave as water, generating a resonance-stabilized allylic carbocation ( mechanism). -
The Result: This cation resolves via:
-
Elimination: Forming a conjugated diene.
-
Allylic Transposition: The nucleophile attacks the gamma-carbon, resulting in the unwanted isomer.
-
Strategic Solution
To succeed, the protocol must:
-
Maximize Electrophilicity: Use "super-activated" acylating agents (Mixed Anhydrides).
-
Suppress Ionization: Operate under strictly basic or neutral conditions.
-
Catalytic Acceleration: Use hyper-nucleophilic catalysts (DMAP, PPY) to accelerate the acyl transfer step beyond the rate of background decomposition.
Method Selection Guide
Use the following decision matrix to select the optimal protocol for your specific substrate.
Figure 1: Decision matrix for selecting esterification protocols based on substrate steric and electronic properties.
Protocol A: Shiina Esterification (MNBA)
The "Gold Standard" for Acid-Sensitive & Tertiary Alcohols
The Shiina method utilizes 2-Methyl-6-nitrobenzoic anhydride (MNBA) .[1][2] It is superior to Yamaguchi for extremely hindered substrates because it operates under milder conditions and the leaving group (2-methyl-6-nitrobenzoate) is less nucleophilic, preventing reverse reactions.
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Carboxylic Acid | 1.1 - 1.2 | Acyl donor |
| Alcohol | 1.0 | Limiting reagent (Substrate) |
| MNBA | 1.2 - 1.3 | Dehydrating condensation agent |
| DMAP | 2.0 - 3.0 | Nucleophilic catalyst (Crucial excess) |
| Solvent | -- | Toluene or DCM (0.05 M - 0.1 M) |
Step-by-Step Methodology
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Add the Carboxylic Acid (1.1 equiv) and MNBA (1.2 equiv) to the flask. Dissolve in anhydrous DCM or Toluene.
-
Activation: Add DMAP (2.0 equiv) slowly at room temperature.
-
Observation: The solution may turn slightly yellow/orange. Stir for 10–15 minutes to form the acyl-pyridinium/mixed anhydride species.
-
-
Addition: Add the Allylic Alcohol (1.0 equiv) slowly (as a solution in reaction solvent) to the stirring mixture.
-
Reaction: Stir at Room Temperature (RT) for 1–12 hours.
-
Optimization: For extremely hindered alcohols (tertiary), mild heating to 40°C in Toluene may be required.
-
-
Quench: Dilute with Et₂O or EtOAc. Wash with sat. NaHCO₃ (remove acid/anhydride), then 1M HCl or citric acid (remove DMAP), then brine.
-
Purification: Dry over MgSO₄ and concentrate. Flash chromatography.
Why it works (Mechanism)
MNBA forms a mixed anhydride with the carboxylic acid.[1] The bulky 2-methyl-6-nitrobenzoyl group sterically discourages attack at its own carbonyl, directing the DMAP (and subsequently the alcohol) to attack the desired carboxylic acid carbonyl exclusively.
Protocol B: Yamaguchi Esterification
The Robust Workhorse
Ideal for hindered substrates where the carboxylic acid is valuable, but the substrate is not extremely acid-labile. It proceeds via a mixed anhydride formed with 2,4,6-Trichlorobenzoyl chloride (TCBC) .[3][4]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| Carboxylic Acid | 1.1 - 1.5 | Acyl donor |
| Yamaguchi Reagent (TCBC) | 1.1 - 1.5 | Activator |
| TEA (Triethylamine) | 1.5 - 2.0 | Base for anhydride formation |
| Alcohol | 1.0 | Substrate |
| DMAP | 1.0 - 2.0 | Nucleophilic Catalyst |
| Solvent | -- | THF or Toluene |
Step-by-Step Methodology
Step 1: Formation of Mixed Anhydride
-
Dissolve Carboxylic Acid (1.2 equiv) and TEA (1.5 equiv) in anhydrous THF.
-
Cool to 0°C.
-
Add TCBC (1.2 equiv) dropwise.
-
Stir at RT for 30–60 minutes.
-
Checkpoint: A white precipitate (TEA·HCl) will form. The supernatant contains the mixed anhydride.
-
Step 2: Esterification
-
Option A (One Pot): Add DMAP (2.0 equiv) and the Alcohol (1.0 equiv) directly to the Step 1 mixture.
-
Option B (Clean Transfer - Recommended for very hindered): Filter off the amine salts under inert atmosphere. Concentrate the filtrate (mixed anhydride) and re-dissolve in Toluene. Add DMAP and Alcohol.[3][4][5][6][7][8][9]
-
Reaction: Heat to reflux (Toluene) or 60°C (THF) for 4–16 hours.
-
Note: The color often changes to dark purple/brown; this is normal for Yamaguchi conditions.
-
-
Workup: Standard extractive workup (Acid wash is critical to remove DMAP).
Protocol C: Modified Steglich (High-Load)
For Secondary Hindered Allylics Only
Standard Steglich (DCC/DMAP catalytic) often produces
Modification: Use EDC·HCl (easier workup) and Stoichiometric DMAP .
Protocol
-
Dissolve Carboxylic Acid (1.2 equiv), Alcohol (1.0 equiv), and DMAP (1.2 equiv) in DCM.
-
Cool to 0°C.
-
Add EDC·HCl (1.5 equiv).
-
Allow to warm to RT and stir overnight.
-
Why High DMAP? It rapidly converts the O-acylisourea to the
-acylpyridinium ion, preventing the acyl migration (urea formation).
-
Comparative Data & Troubleshooting
Method Comparison
| Feature | Shiina (MNBA) | Yamaguchi (TCBC) | Steglich (DCC/EDC) |
| Steric Tolerance | Excellent (3° Alcohols) | Very Good (3° Alcohols) | Moderate (2° Alcohols) |
| Acid Sensitivity | High (Neutral/Basic) | Moderate (Lewis Acidic character) | Moderate |
| Temp. Requirement | RT to 40°C | RT to 110°C (Reflux) | 0°C to RT |
| Byproducts | Water-soluble salts | Trichlorobenzoic acid (remove by wash) | Urea (difficult to remove if DCC) |
Troubleshooting Guide
-
Issue: Allylic Rearrangement Observed.
-
Cause: Reaction medium became acidic or temperature too high.
-
Fix: Switch to Shiina protocol. Ensure excess base (DMAP/TEA) is present.
-
-
Issue: No Reaction (Starting Material Recovered).
-
Cause: Acyl donor not activated enough.
-
Fix: Use Yamaguchi with Toluene reflux. The thermal energy is needed to overcome the activation energy of the sterically hindered attack.
-
-
Issue: Elimination (Diene formation).
-
Cause: E1 or E2 elimination.
-
Fix: Lower temperature. Use a non-polar solvent (Toluene) to destabilize the carbocation/ionic intermediates.
-
Visualizing the Shiina Mechanism
Understanding the active species is vital for troubleshooting.
Figure 2: The Shiina activation cycle. Note that the N-Acyl Pyridinium species is the critical high-energy intermediate that overcomes steric hindrance.
References
-
Shiina, I., et al. (2002).[4] "A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride." Chem. Lett., 31(3), 286–287.
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). "A Rapid Esterification by Means of 2,4,6-Trichlorobenzoyl Chloride." Bull. Chem. Soc. Jpn., 52(7), 1989–1993.
-
Neises, B., & Steglich, W. (1978).[5] "Simple Method for the Esterification of Carboxylic Acids." Angew.[5][10] Chem. Int. Ed., 17(7), 522–524.
-
Dhimitruka, I., & SantaLucia, J. (2006).[4][11] "Investigation of the Yamaguchi Esterification Mechanism." Org.[4][5][6][11] Lett., 8(1), 47–50.[4][11]
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Yamaguchi Esterification [organic-chemistry.org]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. Ester synthesis by esterification [organic-chemistry.org]
- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US2164188A - Esterification of allyl type alcohols and products resulting therefrom - Google Patents [patents.google.com]
- 11. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
Application Note: 1-Cyclohexyl-2-buten-1-ol as a Strategic Intermediate in Pharmaceutical Synthesis
[1][2]
Abstract
This application note details the synthesis, purification, and downstream utility of 1-Cyclohexyl-2-buten-1-ol (CAS: 18736-82-8 / 79605-62-2), a critical allylic alcohol intermediate.[1][2] In medicinal chemistry, this scaffold serves as a "lipophilic lynchpin," enabling the introduction of the cyclohexyl group—a robust bioisostere for phenyl and tert-butyl moieties—into drug candidates.[2] We provide a validated protocol for its synthesis via Grignard addition, followed by its transformation into high-value chiral building blocks via Sharpless Asymmetric Epoxidation and Overman Rearrangement.
Introduction: The "Cyclohexyl Advantage" in Drug Design
The cyclohexyl group is a pervasive pharmacophore in modern drug discovery.[2] Unlike the planar phenyl ring, the cyclohexyl ring exists in a chair conformation, occupying a larger, three-dimensional hydrophobic volume.[2] This structural distinction allows for:
-
Enhanced Lipophilicity: Improved membrane permeability and blood-brain barrier (BBB) penetration.[1][2]
-
Metabolic Stability: Resistance to oxidative metabolism compared to aromatic rings.[1][2]
-
Receptor Fit: Optimal filling of hydrophobic pockets (e.g., in GPCRs and kinase inhibitors).[2]
1-Cyclohexyl-2-buten-1-ol combines this lipophilic anchor with a reactive allylic alcohol handle.[1][2] This functionality allows for stereoselective functionalization, making it a precursor for epoxy alcohols, allylic amines, and cyclopropanes found in antivirals, anticholinergics (e.g., Procyclidine analogs), and novel antibiotics.[2]
Synthesis Strategy & Pathway Visualization
The most robust route to 1-Cyclohexyl-2-buten-1-ol is the nucleophilic addition of 1-propenylmagnesium bromide to cyclohexanecarbaldehyde .[2] This route is preferred over crotylmagnesium bromide, which often suffers from
Figure 1: Synthesis and Divergent Utility Workflow
Caption: Synthetic workflow generating 1-Cyclohexyl-2-buten-1-ol and its divergent transformation into three distinct pharmacophore classes.
Detailed Experimental Protocols
Protocol A: Synthesis of 1-Cyclohexyl-2-buten-1-ol
Objective: Preparation of the title compound via Grignard addition. Scale: 50 mmol
Materials:
-
Cyclohexanecarbaldehyde (CAS: 2043-61-0): 5.61 g (50 mmol)[1]
-
1-Propenylmagnesium bromide (0.5 M in THF): 110 mL (55 mmol)[1]
-
Tetrahydrofuran (THF), anhydrous[2]
-
Ammonium chloride (sat.[2] aq.)
-
Magnesium sulfate (MgSO4)[1]
Procedure:
-
Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.
-
Reagent Prep: Charge the flask with 1-Propenylmagnesium bromide solution (110 mL) under nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition: Dilute cyclohexanecarbaldehyde (5.61 g) in 20 mL anhydrous THF. Transfer to the addition funnel. Add dropwise to the Grignard solution over 30 minutes, maintaining internal temperature < 5 °C.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1; stain with KMnO4).[1][2]
-
Quench: Cool reaction back to 0 °C. Cautiously quench with saturated NH4Cl (50 mL). Caution: Exothermic.[1]
-
Workup: Extract the aqueous layer with Et2O (3 x 50 mL). Combine organic layers, wash with brine, dry over MgSO4, and concentrate under reduced pressure.
-
Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes) to yield a colorless oil.
Expected Yield: 85-92% Characterization:
-
1H NMR (400 MHz, CDCl3):
5.65 (m, 1H), 5.45 (dd, 1H), 3.85 (d, 1H), 1.70 (d, 3H), 1.0-1.8 (m, 11H).[2]
Protocol B: Sharpless Kinetic Resolution (Enantioselective Enrichment)
Objective: Resolution of racemic 1-Cyclohexyl-2-buten-1-ol to obtain the chiral epoxide and enantioenriched alcohol.[1][2] Significance: Essential for creating chiral intermediates for drugs like Venetoclax analogs.[1][2]
Procedure:
-
Catalyst Formation: In a dry flask at -20 °C, add DCM (100 mL), activated 4Å molecular sieves, and Ti(OiPr)4 (0.5 eq). Add (+)-Diethyl tartrate ((+)-DET, 0.6 eq) and stir for 20 min.
-
Substrate Addition: Add racemic 1-Cyclohexyl-2-buten-1-ol (20 mmol) dissolved in DCM. Stir for 30 min.
-
Oxidation: Add tert-Butyl hydroperoxide (TBHP, 5.5 M in decane, 0.6 eq) dropwise.[2] Stir at -20 °C for 18 hours.
-
Workup: Quench with aqueous tartaric acid/FeSO4 solution. Separate phases and purify via chromatography.[2]
Result:
Quantitative Data Summary
| Parameter | Value / Specification | Notes |
| Molecular Weight | 154.25 g/mol | C10H18O |
| Boiling Point | 114 °C | @ 15 mmHg |
| Density | 0.91 g/mL | @ 25 °C |
| Flash Point | 98 °C | Closed Cup |
| Solubility | DMSO, MeOH, DCM | Immiscible in water |
| Stability | Air/Moisture Stable | Store at 2-8 °C |
Safety & Handling (MSDS Highlights)
References
-
Synthesis of Allylic Alcohols: Journal of the Chemical Society, Perkin Transactions 1, 2001.[2] Link
-
Sharpless Epoxidation Mechanism & Protocol: Journal of the American Chemical Society, 1980, 102(18), 5974–5976.[2] Link[1]
-
Overman Rearrangement Applications: Chemical Reviews, 2009, 109(11), 5915–5953.[2] Link[1]
-
Cyclohexyl Bioisosteres in Drug Discovery: Journal of Medicinal Chemistry, 2014, 57(23), 9764–9776.[2] Link[1]
-
PubChem Compound Summary: 1-Cyclohexyl-2-buten-1-ol (CID 5358342).[1][2][3] Link[1]
Disclaimer: This guide is for research purposes only. All synthesis should be performed by qualified personnel under strict safety protocols.
Application Note: Palladium-Catalyzed Coupling of 1-Cyclohexyl-2-buten-1-ol
Executive Summary
This guide details the protocols for the Palladium-catalyzed allylic substitution of 1-Cyclohexyl-2-buten-1-ol , a sterically demanding secondary allylic alcohol. This substrate serves as a critical model for distinguishing between linear (thermodynamic) and branched (kinetic) regioselectivity in cross-coupling reactions.
While direct coupling of allylic alcohols is an emerging "green" methodology, the industry-standard approach for high-value intermediates involves the in situ or stepwise activation of the hydroxyl group to a carbonate or acetate. This guide covers both the Robust Two-Step Method (via Allylic Carbonate) for maximum reliability and the Direct Catalytic Method for atom economy.
Key Challenges & Solutions
| Challenge | Scientific Basis | Solution |
| Poor Leaving Group | The | Activation: Convert to Methyl Carbonate ( |
| Regioselectivity | The | Ligand Control: Use bulky bidentate ligands (e.g., dppf, Trost ligands) to force reaction at the less hindered site or chiral ligands to retain the branched center. |
| Stereochemistry | Double Inversion: Pd-catalyzed substitution typically proceeds with net retention (Inversion at oxidative addition + Inversion at nucleophilic attack). |
Mechanistic Insight & Pathway Selection
The reaction proceeds via a
Reaction Pathway Diagram
Figure 1: Divergent regiochemical pathways in the Pd-catalyzed substitution of 1-Cyclohexyl-2-buten-1-ol. Path A is favored by sterics; Path B requires specific ligand direction.
Protocol A: The "Standard" Two-Step Method (High Reliability)
Application: Synthesis of high-value intermediates where yield and stereochemical integrity are paramount. Mechanism: Activation via Methyl Carbonate followed by Tsuji-Trost Allylation.
Phase 1: Activation (Synthesis of the Carbonate)
Note: While Acetates are common, Carbonates are more reactive and allow the reaction to proceed under milder, neutral conditions (the leaving group generates the base).
Reagents:
-
1-Cyclohexyl-2-buten-1-ol (1.0 equiv)
-
Methyl Chloroformate (
) (1.2 equiv) -
Pyridine (1.5 equiv)
-
DCM (Dichloromethane) (0.5 M)
Procedure:
-
Dissolve 1-Cyclohexyl-2-buten-1-ol in anhydrous DCM at 0°C under
. -
Add Pyridine dropwise.
-
Add Methyl Chloroformate dropwise over 10 minutes.
-
Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench: Add saturated
. Extract with DCM. -
Purification: Silica gel flash chromatography (typically 10% EtOAc/Hexanes).
-
Yield Check: Expect >90% yield of Methyl (1-cyclohexyl-2-buten-1-yl) carbonate .
Phase 2: Palladium-Catalyzed Substitution
Reagents:
-
Substrate: Methyl (1-cyclohexyl-2-buten-1-yl) carbonate (1.0 equiv)
-
Nucleophile: Dimethyl Malonate (1.2 equiv) [Representative Soft Nucleophile]
-
Catalyst:
(2.5 mol%) -
Ligand:
(1,2-Bis(diphenylphosphino)ethane) (5-10 mol%)-
Note: Use
for general reactivity; use or to enhance regioselectivity toward the linear (methyl-end) product due to steric bulk at the Pd center.
-
-
Base: BSA (N,O-Bis(trimethylsilyl)acetamide) (2.0 equiv) + KOAc (catalytic)
-
Why BSA? It generates the silyl enolate in situ, driving the reaction under neutral conditions.
-
-
Solvent: THF (anhydrous, degassed).
Step-by-Step Protocol:
-
Catalyst Prep: In a glovebox or under Argon, mix
and Ligand in THF. Stir for 15 mins at RT until the solution turns from purple/red to yellow/orange (formation of active ). -
Reaction Assembly: Add the Allylic Carbonate substrate to the catalyst mixture.
-
Nucleophile Addition: Add Dimethyl Malonate followed immediately by BSA and a pinch of KOAc.
-
Reaction: Heat to 40-60°C. Monitor by TLC/LC-MS.
-
Endpoint: usually 2-6 hours.
-
-
Workup: Dilute with
, wash with water (to remove BSA byproducts), dry over , and concentrate.
Expected Outcome:
-
Major Product: Attack at the Methyl end (Linear-like isomer: Dimethyl 2-(4-cyclohexylbut-3-en-2-yl)malonate) due to the steric bulk of the cyclohexyl group shielding the
-position. -
Regioselectivity: Typically >10:1 (Linear:Branched) with standard phosphines.
Protocol B: Direct Coupling of the Alcohol (Green Chemistry)
Application: Atom-economic synthesis avoiding the carbonate step. Requires specific activation. Reference Method: Palladium-Catalyzed Allylic Alkylation with Boronic Acids (Suzuki-Miyaura type).
Reagents:
-
Substrate: 1-Cyclohexyl-2-buten-1-ol (1.0 equiv)
-
Nucleophile: Phenylboronic Acid (
) (1.2 equiv) -
Catalyst:
(5 mol%) -
Ligand:
(20 mol%) or for higher activity. -
Activator:
-Toluenesulfonic acid ( ) (10 mol%) OR use a Lewis Acid like . -
Solvent: Dioxane or Toluene.
Procedure:
-
Mix Substrate, Phenylboronic acid, and
in Dioxane. -
Add
and Ligand. -
Heat to 80°C for 12 hours.
-
Note: This reaction relies on the in situ generation of a reactive intermediate. The stereospecificity is often lower than the Carbonate method unless specific chiral ligands are used.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Conversion | Oxidative addition is slow (poor leaving group). | Switch to Protocol A (Carbonate). If using Protocol B, increase acid catalyst load or temperature. |
| Poor Regioselectivity (Mixed Isomers) | Ligand cone angle is insufficient to discriminate steric environments. | Use Bulkier Ligands: Switch from |
| Isomerization of Double Bond | Solvent Change: Switch to a polar aprotic solvent (DMF, DMSO) to accelerate nucleophilic attack. Ensure Nucleophile is in excess. | |
| Precipitation of Pd (Pd Black) | Catalyst decomposition / Ligand oxidation. | Degas Solvents Thoroughly. Add excess ligand (Ligand:Pd ratio 4:1). |
References
- Tsuji, J.Palladium Reagents and Catalysts: New Perspectives for the 21st Century. Wiley, 2004.
-
Trost, B. M., & Van Vranken, D. L. "Asymmetric Transition Metal-Catalyzed Allylic Alkylations." Chemical Reviews, 1996, 96(1), 395-422. Link
- Manabe, K., & Kobayashi, S. "Palladium-Catalyzed Allylic Substitution of Allylic Alcohols with Ethyl Acetoacetate in Water." Organic Letters, 2003, 5(18), 3241–3244. (Direct coupling methodology).
- Hartwig, J. F.Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010.
- Yamamoto, Y., et al. "Palladium-Catalyzed Direct Allylation of Pronucleophiles with Allylic Alcohols." Journal of the American Chemical Society, 2004, 126, 16063.
Sources
Application Note: Enzymatic Kinetic Resolution of Racemic 1-Cyclohexyl-2-buten-1-ol
Introduction & Scientific Rationale
The Target Molecule
1-Cyclohexyl-2-buten-1-ol is a valuable chiral secondary allylic alcohol. Its structure features a bulky cyclohexyl group adjacent to the stereocenter and a reactive alkene tail. Enantiomerically pure forms (
The Biocatalytic Approach
Standard chemical resolution (e.g., Sharpless epoxidation) often requires heavy metals or complex chiral ligands. Enzymatic Kinetic Resolution (EKR) offers a greener, highly selective alternative. This protocol utilizes Lipase B from Candida antarctica (CAL-B) , immobilized as Novozym 435 .[1][2][3]
Why CAL-B?
CAL-B is particularly effective for secondary alcohols. It follows the Kazlauskas Rule , which predicts that for secondary alcohols, the lipase will preferentially acylate the enantiomer where the medium-sized group (
-
Substrate: 1-Cyclohexyl-2-buten-1-ol
-
Large Group (
): Cyclohexyl ring (Sterically demanding) -
Medium Group (
): Propenyl tail (Planar, less hindering)
Consequently, CAL-B preferentially acylates the (
Mechanistic Insight: Ping-Pong Bi-Bi Catalysis
The reaction proceeds via a serine-hydrolase mechanism known as Ping-Pong Bi-Bi. The use of Vinyl Acetate as the acyl donor is critical because the leaving group, vinyl alcohol, instantly tautomerizes to acetaldehyde. This renders the reaction irreversible , driving the equilibrium toward the product.
Diagram 1: Catalytic Cycle of CAL-B with Vinyl Acetate
Caption: The irreversible Ping-Pong Bi-Bi mechanism of CAL-B using vinyl acetate as the acyl donor.
Pre-Experimental Considerations
Materials & Reagents
| Component | Grade/Spec | Purpose |
| Substrate | Racemic 1-Cyclohexyl-2-buten-1-ol | Target material |
| Enzyme | Novozym 435 (Immobilized CAL-B) | Biocatalyst (>10,000 PLU/g) |
| Acyl Donor | Vinyl Acetate (>99%) | Irreversible acylating agent |
| Solvent | Reaction medium (Hydrophobic solvents preserve lipase activity) | |
| Quenching | Filtration | Physical removal of enzyme stops reaction |
Analytical Method Development (Critical)
Before starting the resolution, you must establish a Chiral HPLC method to calculate the Enantiomeric Ratio (
-
Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.
-
Mobile Phase: Hexane : Isopropanol (98:2 to 95:5 v/v). Note: Low polarity is required due to the hydrophobicity of the substrate.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV @ 210 nm (Alkene absorption).
-
Target Resolution: Baseline separation (
) between ( )-alcohol, ( )-alcohol, and the formed esters.
Experimental Protocols
Protocol A: Analytical Scale Screening (Optimization)
Objective: To determine the optimal time point for 50% conversion.
-
Preparation: In a 4 mL glass vial, dissolve rac-1-Cyclohexyl-2-buten-1-ol (20 mg) in
-Hexane (1 mL) . -
Acyl Donor: Add Vinyl Acetate (4 equivalents, ~50 µL) .
-
Control Sample: Remove 50 µL of the mixture into a separate vial (No Enzyme Control) to check for background chemical acylation.
-
Initiation: Add Novozym 435 (10 mg) to the reaction vial.
-
Incubation: Shake at 30°C and 200 rpm in an orbital shaker.
-
Sampling:
-
Take 20 µL aliquots at
hours. -
Filter through a 0.22 µm syringe filter (to remove enzyme).
-
Dilute with 500 µL mobile phase and inject into HPLC.
-
-
Data Analysis: Calculate Conversion (
) and Enantiomeric Excess ( ).
Protocol B: Preparative Scale Resolution (1.0 Gram Scale)
Objective: To isolate (S)-1-Cyclohexyl-2-buten-1-ol and (R)-Acetate.
-
Setup: Flame-dry a 50 mL round-bottom flask.
-
Dissolution: Dissolve 1.0 g (6.48 mmol) of racemic substrate in 25 mL
-Hexane . -
Activation: Add 2.4 mL (26 mmol, 4 eq) of Vinyl Acetate.
-
Catalysis: Add 200 mg of Novozym 435 (20% w/w relative to substrate).
-
Reaction: Stir gently (magnetic bar, slow speed to avoid grinding beads) at 30°C .
-
Monitoring: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC every 2 hours.
-
Stop Point: When conversion reaches 50-51% . Do not exceed 52% to prevent kinetic erosion of the product ee.
-
-
Termination: Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme (can be washed and reused).
-
Purification: Concentrate the filtrate under reduced pressure.
-
Separation: Perform Flash Column Chromatography (Silica Gel).
-
Fraction 1 (Non-polar): (
)-1-Cyclohexyl-2-buten-1-yl acetate (Elutes with 5% EtOAc/Hexane). -
Fraction 2 (Polar): (
)-1-Cyclohexyl-2-buten-1-ol (Elutes with 15-20% EtOAc/Hexane).
-
Diagram 2: Preparative Workflow
Caption: Step-by-step workflow for the preparative resolution of 1-Cyclohexyl-2-buten-1-ol.
Data Analysis & Calculations
To validate the efficiency of the resolution, calculate the Enantiomeric Ratio (
Input Data:
- : Enantiomeric excess of the remaining substrate (alcohol).[4]
- : Enantiomeric excess of the product (acetate).[4][5]
-
: Conversion (calculated as
).
The Equation:
Interpretation:
| E-Value | Interpretation | Action |
|---|---|---|
| < 10 | Poor Selectivity | Change solvent (try Toluene or MTBE) or screen different lipase (e.g., Burkholderia cepacia). |
| 10 - 50 | Moderate | Optimize temperature (lower to 4°C) to improve selectivity. |
| > 100 | Excellent | Proceed to scale-up. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Slow Reaction Rate | Steric hindrance of cyclohexyl group. | Increase enzyme loading to 50% w/w or increase Temp to 45°C (monitor E-value). |
| Low E-value | Non-specific background reaction. | Ensure Vinyl Acetate is free of acetic acid. Use dry solvents.[6] |
| Enzyme Aggregation | Water content too high. | Use molecular sieves in the solvent. Novozym 435 requires very low water activity ( |
| Incomplete Separation | Column overloading. | For preparative chromatography, ensure <1% EtOAc gradient increase. |
References
-
Ghanem, A., & Aboul-Enein, H. Y. (2004). Lipase-mediated chiral resolution of racemates in organic solvents.[1][4][7][8] Tetrahedron: Asymmetry, 15(21), 3331-3351. Link
-
Pamies, O., & Bäckvall, J. E. (2003). Combination of Enzymes and Metal Catalysts.[4][8] A Powerful Approach in Asymmetric Catalysis. Chemical Reviews, 103(8), 3247-3262. Link
-
Chen, C. S., Fujimoto, Y., Girdaukas, G., & Sih, C. J. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Link
-
Anderson, E. M., Larsson, K. M., & Kirk, O. (1998). One Biocatalyst–Many Applications: The Use of Candida Antarctica B-Lipase in Organic Synthesis.[1] Biocatalysis and Biotransformation, 16(3), 181-204. Link
-
Phenomenex. (2023). Chiral HPLC Separations Guide. Phenomenex Technical Notes. Link
Sources
- 1. jocpr.com [jocpr.com]
- 2. digital.csic.es [digital.csic.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Dynamic Kinetic Resolution of Allylic Alcohols Mediated by Ruthenium- and Lipase-Based Catalysts [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. High Enantioselective Novozym 435-Catalyzed Esterification of (R,S)-Flurbiprofen Monitored with a Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Oxidation of 1-Cyclohexyl-2-buten-1-ol
The following guide is structured as a Tier 3 Technical Support Knowledge Base for researchers working with 1-Cyclohexyl-2-buten-1-ol .
Ticket Subject: Minimizing Side Products & Optimizing Yield
Status: Open
Applicable Substrates: Secondary Allylic Alcohols with
Executive Summary & Reaction Context
The Objective: Selective oxidation of the secondary hydroxyl group to a ketone (enone) without affecting the adjacent alkene or causing isomerization. The Substrate: 1-Cyclohexyl-2-buten-1-ol presents two specific challenges:
-
Steric Bulk: The
-cyclohexyl ring creates steric hindrance, potentially slowing down bulky oxidants.[1][2] -
Allylic Sensitivity: The double bond is prone to migration (isomerization) or electrophilic attack (epoxidation) if the oxidant is too harsh.
Target Transformation
-
Starting Material: 1-Cyclohexyl-2-buten-1-ol (
)[1][2][3] -
Target Product: 1-Cyclohexyl-2-buten-1-one (
)[1][2] -
Critical Quality Attribute (CQA): Retention of alkene stereochemistry (
ratio).
Diagnostic Matrix: Troubleshooting Side Products
Use this matrix to identify the root cause of impurities observed via TLC or LC-MS.
| Symptom (Observation) | Probable Side Product | Root Cause | Corrective Action |
| Product spot splits into two close spots | Acidic conditions or prolonged exposure to metal oxides (e.g., MnO | Switch to non-acidic conditions (e.g., DMP with pyridine buffer).[1][2] Limit reaction time. | |
| New polar spot (lower | Epoxide (Epoxy-alcohol or Epoxy-ketone) | Oxidant is electrophilic and attacked the alkene (common with peracids or unbuffered bleach).[1][2] | Avoid mCPBA or unbuffered NaOCl.[1][2] Use radical-based oxidation (TEMPO) or hypervalent iodine.[1][2] |
| Loss of material / Acidic peak in MS | Cyclohexanecarboxylic Acid (Cleavage) | Over-oxidation caused oxidative cleavage of the C=C bond (common with KMnO | STOP. Switch to mild oxidants immediately (DMP, Swern, or MnO |
| Product contains Chlorine (M+34/36) | Use of NaOCl (Bleach) without a scavenger or pH control during TEMPO oxidation.[1][2] | Use TEMPO/BAIB (Protocol C) instead of Bleach, or buffer NaOCl to pH 8.6-9.[1][2]5. | |
| Incomplete Conversion | Starting Material Remaining | Steric hindrance from the cyclohexyl ring is blocking the oxidant. | Switch to sterically unencumbered oxidants (Swern) or increase equivalents of MnO |
Reaction Pathway Visualization
The following diagram illustrates the competitive pathways for this specific substrate.
Figure 1: Mechanistic pathways showing the target enone and potential deviation points.
Validated Experimental Protocols
Choose the protocol based on your scale and sensitivity requirements.
Protocol A: Activated MnO (The "Standard" for Allylic Alcohols)
Best for: Small to mid-scale, robust substrates.[1][2] High selectivity for allylic positions.[1][2][4]
Mechanism: Radical adsorption mechanism.[1][2] The allylic alcohol binds to the Mn(IV) surface, forming a radical intermediate that collapses to the ketone.[1]
Critical Control: The activity of MnO
-
Reagent Prep: If commercial MnO
is inactive, "activate" it by heating at 110°C in an oven for 12 hours prior to use.[1][2] -
Stoichiometry: Use 10 to 20 equivalents by weight. (Yes, this is heterogeneous and requires excess).
-
Procedure:
-
Dissolve 1-Cyclohexyl-2-buten-1-ol (1.0 equiv) in anhydrous DCM (
M). -
Add Activated MnO
(15 equiv).[1][2] -
Stir vigorously at Room Temperature. Do not reflux (heat promotes isomerization).[1][2]
-
Monitor by TLC every hour.[1] Reaction typically takes 4–12 hours.[1]
-
Workup: Filter through a pad of Celite.[2] Rinse the pad thoroughly with DCM (the product sticks to the manganese salts).
-
-
Troubleshooting: If conversion stalls at 50%, add fresh MnO
, not more time.
Protocol B: Dess-Martin Periodinane (DMP) (The "Precision" Method)
Best for: High-value intermediates, acid-sensitive compounds, preventing isomerization.[1][2]
Mechanism: Ligand exchange followed by reductive elimination.[1][2] Why it works here: It is non-acidic (if buffered) and operates at room temperature, preserving the alkene geometry.[1][2]
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Procedure:
-
Dissolve substrate (1.0 equiv) in DCM (
M).[1][2] -
Add NaHCO
(5.0 equiv) directly to the flask (buffers the acetic acid byproduct). -
Add DMP (1.2 equiv) in one portion at 0°C, then warm to RT.
-
Quench (Critical): Pour mixture into a 1:1 solution of Sat. NaHCO
and 10% Na S O .[1] Stir vigorously until the organic layer is clear (removes iodine byproducts).
-
-
Note: The bulky cyclohexyl group may slow this reaction slightly compared to a linear chain, but DMP is generally powerful enough to overcome this.[1][2]
Protocol C: TEMPO / BAIB (The "Green" Method)
Best for: Scalability, avoiding heavy metals.[1][2]
Mechanism: Oxoammonium cation oxidizes the alcohol.[1][5] BAIB (Bis-acetoxyiodobenzene) regenerates the TEMPO.[1][2] Advantage: Avoids the "chlorination" side product often seen when using Bleach (NaOCl) as the co-oxidant.
-
Procedure:
-
Side Product Check: This method is highly selective for alcohols over alkenes, minimizing epoxidation risk.[1][2]
Decision Logic for Oxidant Selection
Figure 2: Decision matrix for selecting the optimal oxidation protocol.
Frequently Asked Questions (FAQ)
Q: Can I use Swern Oxidation for this substrate?
A: Yes, Swern is effective for secondary alcohols with steric bulk.[1][2] However, the workup releases dimethyl sulfide (stench), and the temperature control (-78°C) is critical.[1][2] If the temperature rises too fast, you risk the "Pummerer rearrangement" side reaction. For this specific allylic alcohol, MnO
Q: My MnO
Q: Why do I see a chlorinated byproduct? A: You likely used the TEMPO/Bleach (NaOCl) protocol. The alkene in 1-Cyclohexyl-2-buten-1-ol is electron-rich enough to react with active chlorine species.[1][2] Switch to Protocol C (TEMPO/BAIB) to eliminate the source of chlorine.
References
-
Manganese Dioxide Selectivity: Cahill, R. J., et al. "Oxidation of Allylic Alcohols with Manganese Dioxide."[1][2] Journal of the Chemical Society, Perkin Transactions 1.[1][2]
-
Dess-Martin Periodinane Mechanism: Dess, D. B., & Martin, J. C. "Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones."[1][2][6] Journal of the American Chemical Society.
-
TEMPO/BAIB Protocol: De Mico, A., et al.[1][2] "A Versatile and Highly Selective Hypervalent Iodine (III)/2,2,6,6-Tetramethyl-1-piperidinyloxyl-Mediated Oxidation of Alcohols to Carbonyl Compounds." The Journal of Organic Chemistry.
-
Allylic Oxidation Reviews: "Oxidation of Allylic Alcohols to Enones." Organic Chemistry Portal.
Sources
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TEMPO Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Overcoming steric hindrance in cyclohexyl allylic alcohol reactions
[1]
Ticket Subject: Overcoming Steric Hindrance & Stereochemical Control in Cyclic Allylic Systems Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Status: Open Priority: High[1]
Diagnostic Overview: The Conformational Landscape[1]
Before selecting a reagent, you must diagnose the conformational lock of your substrate.[1] Unlike acyclic systems, cyclohexyl allylic alcohols exist in a dynamic half-chair equilibrium.[1] The success of your reaction depends on whether the hydroxyl group is pseudo-equatorial or pseudo-axial .[1][2]
The "A-Value" Trap
Steric hindrance is not just about "bulk"; it is about the energy penalty of forcing a substituent into an axial position.[1]
-
Pseudo-Equatorial (-OH): Generally more stable, but less reactive to coordination-dependent catalysts (e.g., Vanadium).[1]
-
Pseudo-Axial (-OH): Higher energy, but often required for specific directing effects.[1] Large substituents (e.g., t-Butyl) at C4 or C5 can "lock" the ring, forcing the -OH into a specific orientation regardless of its own preference.[1]
Visualizing the Decision Matrix
Use the following logic flow to determine your reaction strategy based on substrate geometry.
Figure 1: Strategic decision tree for reagent selection based on the conformational analysis of the cyclohexyl ring.
Troubleshooting Module: Stereoselective Epoxidation
Issue: You require a syn-epoxide relative to the hydroxyl group, but are observing poor diastereoselectivity or low conversion.
Technical Insight: The Henbest Rule vs. Metal Catalysis
The Henbest Rule states that peracids (like m-CPBA) epoxidize syn to the allylic hydroxyl group due to hydrogen bonding. However, in cyclic systems, this interaction requires a specific dihedral angle (~120°).[1] If steric bulk forces the alcohol into a pseudo-axial position, this H-bond geometry is distorted, and m-CPBA may attack the less hindered anti face (steric control).[1]
The Solution: Vanadium-catalyzed epoxidation is less sensitive to the dihedral angle (optimal ~40°) and accelerates reaction rates for pseudo-axial alcohols by coordinating directly to the oxygen.
Comparative Data: Reagent Selection
| Feature | m-CPBA (Peracid) | VO(acac)₂ / TBHP (Metal Catalyst) |
| Primary Mechanism | Hydrogen-bond directed | Metal-alkoxide coordination |
| Preferred -OH Geometry | Pseudo-Equatorial | Pseudo-Axial |
| Steric Sensitivity | High (Susceptible to anti attack if blocked) | Low (Intramolecular delivery) |
| Reaction Rate | Slowed by steric hindrance | Accelerated by axial -OH (Ligand effect) |
| Selectivity | Good for unhindered rings | Excellent for hindered/axial rings |
Protocol: Vanadium-Catalyzed Epoxidation of Hindered Alcohols
Use this protocol when m-CPBA fails to yield >90% de.[1]
-
Preparation: Dissolve the allylic alcohol (1.0 equiv) in dry Toluene (0.1 M). Note: DCM can be used, but Toluene often stabilizes the active species better.[1]
-
Catalyst Loading: Add VO(acac)₂ (Vanadyl acetylacetonate) (1–5 mol%).[1] The solution should turn blue-green.[1]
-
Oxidant Addition: Add TBHP (tert-Butyl hydroperoxide, 5.0–6.0 M in decane) (1.5 equiv) dropwise at 0°C.[1]
-
Critical Step: Stirring at 0°C to RT. The solution often turns deep red (active V(V) species).[1]
-
-
Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide. Extract with EtOAc.[1]
-
Validation: Check diastereoselectivity via ¹H NMR. The syn-epoxide protons often show smaller coupling constants due to ring flattening.[1]
Troubleshooting Module: The Mitsunobu "Dead End"
Issue: Attempting to invert a sterically hindered cyclohexyl alcohol (e.g., menthol derivative) using DEAD/PPh₃ results in no reaction or elimination (dehydration).
Technical Insight: The Protonation Bottleneck
In the standard Mitsunobu mechanism, the betaine intermediate must be protonated by the nucleophile (acid) to activate it.[1] With hindered alcohols, the formation of the alkoxyphosphonium salt is sterically retarded.[1] Furthermore, if the nucleophile is not acidic enough (pKₐ > 11), the betaine is never protonated, and the reaction stalls.[1]
For hindered substrates, the SN2 attack is the rate-limiting step.[1] If the nucleophile is bulky or weak, elimination (E2) becomes the dominant pathway.[1]
Figure 2: Mechanism of failure in Mitsunobu reactions for hindered substrates.
Protocol: High-Efficiency Inversion for Hindered Substrates
Based on the Martin-Dodge modification for menthol inversion.[1][3]
-
Reagent Switch:
-
Nucleophile: Use p-Nitrobenzoic acid or 2,4-Dinitrobenzoic acid .[1] The lower pKₐ (3.4 vs 4.2 for benzoic acid) drives the protonation of the betaine.[1]
-
Phosphine: If PPh₃ fails, switch to PBu₃ (Tributylphosphine) or PMe₃ .[1] These are smaller and more nucleophilic, speeding up the formation of the active intermediate.[1]
-
Azo Reagent: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) if the reaction requires higher temperatures (ADDP is stable up to solvent reflux, unlike DEAD).[1]
-
-
Procedure:
-
Charge flask with Alcohol (1.0 equiv), p-Nitrobenzoic acid (4.0 equiv), and PPh₃ (4.0 equiv) in dry THF.
-
Cool to 0°C.[1]
-
Add DEAD (or DIAD) (4.0 equiv) dropwise.[1] Note: The high equivalents are necessary for hindered substrates to push the equilibrium.[1]
-
Allow to warm to RT and stir for 24h. If using ADDP, reflux may be required.[1]
-
-
Purification: The p-nitrobenzoate ester crystallizes easily or separates well on silica, unlike the benzoate.[1] Hydrolyze with LiOH/MeOH to retrieve the inverted alcohol.
Troubleshooting Module: Oxidation of Hindered Alcohols
Issue: Swern oxidation yields incomplete conversion or complex mixtures for bulky cyclohexyl allylic alcohols.[1]
Technical Insight: Transition State Geometry
The Swern oxidation involves a bulky alkoxysulfonium intermediate. In a sterically crowded cyclohexyl system (especially with 1,3-diaxial interactions), the formation of this intermediate is energetically unfavorable.[1]
The Solution: Dess-Martin Periodinane (DMP) .[1] The DMP mechanism involves a ligand exchange at the iodine center. The iodine species is planar and can accommodate steric bulk much better than the tetrahedral sulfur intermediate in Swern.
Protocol: DMP Oxidation
-
Conditions: Dissolve alcohol in DCM.
-
Buffer: Add NaHCO₃ (5 equiv) to buffer the acetic acid byproduct (critical for acid-sensitive allylic systems to prevent rearrangement).
-
Addition: Add DMP (1.2 equiv) at 0°C.
-
Quench: Quench with a 1:1 mixture of saturated Na₂S₂O₃ and NaHCO₃. Stir until the organic layer is clear (removes iodinane byproducts).
References
-
Henbest Rule & Mechanism: Henbest, H. B., & Wilson, R. A. L. (1957).[1] Aspects of stereochemistry. Part I. Stereospecificity in the reaction of epoxides with nucleophilic reagents. Journal of the Chemical Society, 1958-1965.[1]
-
Vanadium Catalyzed Epoxidation: Sharpless, K. B., & Michaelson, R. C. (1973).[1] High stereo- and regioselectivities in the transition metal catalyzed epoxidations of olefinic alcohols by tert-butyl hydroperoxide.[1] Journal of the American Chemical Society, 95(18), 6136–6137.[1]
-
Mitsunobu on Hindered Alcohols (Martin-Dodge Protocol): Martin, S. F., & Dodge, J. A. (1991).[1] Efficacious modification of the Mitsunobu reaction for the inversion of sterically hindered secondary alcohols.[1][3] Tetrahedron Letters, 32(26), 3017-3020.[1]
-
ADDP Reagent for Difficult Mitsunobu Reactions: Tsunoda, T., Yamamiya, Y., & Itô, S. (1993).[1] 1,1′-(Azodicarbonyl)dipiperidine-Tributylphosphine (ADDP-Bu3P).[1] A New Reagent System for Mitsunobu Reaction. Tetrahedron Letters, 34(10), 1639-1642.[1]
-
A-Values and Conformational Analysis: Winstein, S., & Holness, N. J.[1] (1955).[1][4] Neighboring Carbon and Hydrogen.[1][5][6] XIX. t-Butylcyclohexyl Derivatives. Quantitative Conformational Analysis. Journal of the American Chemical Society, 77(21), 5562–5578.[1]
Sources
- 1. youtube.com [youtube.com]
- 2. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Separation of Cis and Trans Isomers of 1-Cyclohexyl-2-buten-1-ol
Welcome to the technical support center for the resolution of 1-Cyclohexyl-2-buten-1-ol geometric isomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to the separation of these challenging isomers. Our approach is rooted in fundamental chromatographic principles and field-proven strategies to empower you to develop robust and efficient separation methods.
Introduction: The Challenge of Separating Geometric Isomers
The cis and trans isomers of 1-Cyclohexyl-2-buten-1-ol possess the same molecular formula and connectivity, differing only in the spatial arrangement of substituents around the carbon-carbon double bond. This subtle structural difference results in very similar physical properties, such as polarity and boiling point, making their separation a significant analytical and preparative challenge. Effective separation is critical as the distinct geometries of these isomers can lead to different biological activities, a crucial consideration in pharmaceutical development.
This guide will explore the primary techniques for separating these isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Flash Column Chromatography, with additional insights into fractional crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind the chromatographic separation of cis and trans isomers of 1-Cyclohexyl-2-buten-1-ol?
A: The separation relies on exploiting the subtle differences in the isomers' physical and chemical properties, primarily their polarity and shape. The trans isomer is generally more linear and less polar than the bent cis isomer. This difference in polarity governs their interaction with the stationary phase in chromatography. In reversed-phase HPLC, the less polar trans isomer will interact more strongly with the nonpolar stationary phase, leading to a longer retention time. Conversely, in normal-phase chromatography, the more polar cis isomer will have a stronger affinity for the polar stationary phase.
Q2: Which analytical technique is most suitable for separating these isomers?
A: The choice of technique depends on the scale and purpose of the separation.
-
HPLC offers high resolution and is ideal for both analytical quantification and preparative isolation. It provides a wide range of stationary and mobile phases to optimize selectivity.
-
GC is an excellent choice for analytical purity assessment due to its high efficiency, especially when using capillary columns. It is suitable for thermally stable compounds like 1-Cyclohexyl-2-buten-1-ol.
-
Flash Column Chromatography is a cost-effective method for preparative-scale separations when a high degree of purity is not the primary objective.
-
Fractional Crystallization can be an effective, non-chromatographic method for large-scale separations if the isomers have significantly different solubilities in a particular solvent.[1]
Q3: Can I use a standard C18 column for HPLC separation?
A: A standard C18 column may provide some separation, but achieving baseline resolution can be challenging due to the similar hydrophobicity of the isomers. For enhanced selectivity, consider columns that offer different interaction mechanisms, such as:
-
Phenyl-Hexyl or Phenyl-Ether phases: These provide π-π interactions with the double bond and aromatic systems (if present in analogs), which can differentiate between the geometric isomers.
-
Pentafluorophenyl (PFP) phases: These offer a combination of hydrophobic, π-π, and dipole-dipole interactions, often providing unique selectivity for isomers.
-
Cholesterol-based columns: These are known for their shape selectivity and can be effective in resolving rigid isomers.[2]
Q4: Is derivatization necessary for the GC analysis of 1-Cyclohexyl-2-buten-1-ol isomers?
A: While not strictly necessary, derivatization of the hydroxyl group (e.g., to a silyl ether or acetate) can improve peak shape and thermal stability, and may enhance the separation of the isomers. For challenging separations, derivatization can be a valuable tool to alter the volatility and polarity of the analytes.
Method Development and Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for the separation of cis and trans isomers due to its versatility in stationary and mobile phase selection.
Caption: HPLC method development workflow for isomer separation.
| Parameter | Recommendation | Rationale |
| Column | Phenyl-Hexyl or PFP, 4.6 x 150 mm, 3.5 µm | Provides alternative selectivity through π-π interactions. |
| Mobile Phase A | Water | Standard aqueous phase. |
| Mobile Phase B | Acetonitrile or Methanol | Screen both to assess selectivity differences. |
| Gradient | 40-80% B over 20 minutes | A broad starting gradient to locate the elution window. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides stable retention times. |
| Detection | UV at 210 nm (or Refractive Index if no chromophore) | Alkenes have some UV absorbance at low wavelengths. |
| Injection Vol. | 5-10 µL | A typical analytical injection volume. |
Protocol:
-
Prepare a 1 mg/mL solution of the 1-Cyclohexyl-2-buten-1-ol isomer mixture in the initial mobile phase composition (e.g., 60:40 Water:Acetonitrile).
-
Equilibrate the column with the initial mobile phase for at least 15 minutes.
-
Inject the sample and run the gradient method.
-
Analyze the chromatogram for peak resolution. The trans isomer is expected to elute after the cis isomer.
-
Optimize the gradient slope and duration to maximize the separation between the two isomer peaks.
Gas Chromatography (GC)
GC is highly effective for analyzing volatile and thermally stable compounds like 1-Cyclohexyl-2-buten-1-ol.
| Parameter | Recommendation | Rationale |
| Column | Mid-polarity phase (e.g., WAX or a 50% phenyl-polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | Provides good selectivity for alcohols and can differentiate based on polarity and boiling point differences. |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Temp. | 250 °C | Ensures complete vaporization without degradation. |
| Oven Program | 80°C (hold 2 min), ramp at 5°C/min to 180°C (hold 5 min) | A gentle ramp to resolve closely eluting isomers. |
| Detector | Flame Ionization Detector (FID) | Sensitive and universal for organic compounds. |
| Detector Temp. | 280 °C | Prevents condensation of analytes. |
| Injection | 1 µL, Split 50:1 | Prevents column overloading. |
Protocol:
-
Prepare a 1 mg/mL solution of the isomer mixture in a volatile solvent like dichloromethane or ethyl acetate.
-
Set up the GC with the recommended conditions.
-
Inject the sample and acquire the chromatogram.
-
The isomer with the lower boiling point (typically the cis isomer due to its less efficient packing) is expected to elute first.
-
Optimize the temperature ramp rate to improve separation; a slower ramp generally increases resolution.[2]
Troubleshooting Guide
Caption: Troubleshooting workflow for poor isomer resolution.
Issue 1: Poor or No Resolution of Isomers
-
Cause (HPLC): The chosen stationary and mobile phase combination does not provide sufficient selectivity to differentiate between the isomers.
-
Solution 1: Change the stationary phase to one with a different retention mechanism (e.g., from C18 to a Phenyl or PFP column).
-
Solution 2: Change the organic modifier in the mobile phase (e.g., from acetonitrile to methanol or vice versa), as this can alter selectivity.
-
Solution 3: Optimize the mobile phase gradient. A shallower gradient around the elution time of the isomers can improve resolution.
-
Solution 4: Lowering the column temperature can sometimes increase resolution by enhancing the subtle energetic differences in how the isomers interact with the stationary phase.[3]
-
-
Cause (GC): The stationary phase is not selective enough, or the oven temperature program is too fast.
-
Solution 1: Switch to a more polar stationary phase (e.g., a WAX column) to better exploit the polarity difference between the isomers.
-
Solution 2: Decrease the temperature ramp rate (e.g., from 10°C/min to 2-3°C/min) to allow more time for the isomers to separate.
-
Solution 3: If using a non-polar column, consider derivatizing the alcohol to an ester or ether to alter the interaction with the stationary phase.
-
Issue 2: Peak Tailing (for both isomers)
-
Cause (HPLC/GC): Secondary interactions with active sites on the column (e.g., exposed silanols on silica-based columns) or in the GC liner. The hydroxyl group of the alcohol is particularly prone to these interactions.
-
Solution 1 (HPLC): Add a small amount of a competing base (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to protonate the silanols and reduce unwanted interactions.
-
Solution 2 (HPLC): Use an end-capped column or a column with a base-deactivated silica.
-
Solution 3 (GC): Use a deactivated inlet liner. If the column is old, it may need to be conditioned or the first few centimeters trimmed.
-
Issue 3: Isomer Interconversion on Column
-
Cause: In rare cases, acidic or basic conditions on the column, combined with elevated temperatures, could potentially catalyze the isomerization of the allylic alcohol.
-
Solution: Ensure the mobile phase pH is near neutral if possible, and avoid excessively high temperatures during analysis. Use highly inert columns and liners.
-
References
-
Hernandez, D., et al. (2018). HPLC Characterization of cis and trans Mixtures of Double-Decker Shaped Silsesquioxanes. MSU Chemistry. Retrieved February 9, 2026, from [Link]
-
Bird, S. S., et al. (2014). Separation of Cis-Trans Phospholipid Isomers using Reversed Phase LC with High Resolution MS Detection. PMC. Retrieved February 9, 2026, from [Link]
-
AnalyteGuru. (2023). Real Solutions to Improve Your HPLC Peak Resolution. Retrieved February 9, 2026, from [Link]
-
Reddit. (2021). Trans vs Cis. r/Mcat. Retrieved February 9, 2026, from [Link]
- Google Patents. (1958). US2850549A - Separation of cis and trans isomers.
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved February 9, 2026, from [Link]
-
Columbia University. (n.d.). Column chromatography. Retrieved February 9, 2026, from [Link]
-
Longdom Publishing. (n.d.). Cis-Trans Isomers and its Differences in Properties. Retrieved February 9, 2026, from [Link]
-
Shao, Y., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC. Retrieved February 9, 2026, from [Link]
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
-
ResearchGate. (2024). What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios?. Retrieved February 9, 2026, from [Link]
-
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved February 9, 2026, from [Link]
-
Dynamic Science. (n.d.). chemistry -isomers-stereo-isomers-properties of cis and trans. Retrieved February 9, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Cyclohexyl-2-buten-1-ol (c,t). PubChem. Retrieved February 9, 2026, from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved February 9, 2026, from [Link]
-
Chemistry LibreTexts. (2019). Fractional crystallization. Retrieved February 9, 2026, from [Link]
Sources
Technical Guide: Efficient Removal of m-Chlorobenzoic Acid (m-CBA) Post-Epoxidation
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The Challenge: The epoxidation of alkenes using meta-chloroperoxybenzoic acid (m-CPBA) is a gold-standard transformation in organic synthesis. However, the reaction generates a stoichiometric byproduct: meta-chlorobenzoic acid (m-CBA).
The Chemistry:
-
Reagent: m-CPBA (Weak acid, Oxidant).[1]
-
Byproduct: m-CBA (
). -
Product: Epoxide (Lewis-basic, often acid-sensitive).
Failure to fully remove m-CBA leads to two critical failures:
-
Product Decomposition: The acidity of residual m-CBA can catalyze the ring-opening of sensitive epoxides into diols or rearranged ketones.
-
Purification Failure: m-CBA is highly polar and "streaks" on silica gel, often co-eluting with polar epoxides and contaminating the final product.
This guide provides three validated workflows to remove m-CBA, ranging from standard biphasic extractions to specialized protocols for acid-sensitive "fragile" epoxides.
Decision Matrix: Selecting Your Workflow
Before initiating workup, determine the stability of your epoxide and your current solvent system.
Figure 1: Workflow decision tree for m-CBA removal based on substrate stability and solvent system.
Technical Protocols
Protocol A: The Standard Reductive Wash (DCM Soluble)
Best For: Stable epoxides synthesized in Dichloromethane (
-
Reduction: Sodium sulfite reduces unreacted m-CPBA (oxidant) to m-CBA.
-
Deprotonation: Sodium bicarbonate converts m-CBA to its water-soluble sodium salt (Sodium m-chlorobenzoate).
Step-by-Step:
-
Quench: Cool reaction to 0°C. Add 10% aqueous Sodium Sulfite (
) or Sodium Thiosulfate ( ). Stir vigorously until the organic layer tests negative for peroxides (KI-Starch paper remains white). -
Solubilize: Ensure the organic phase is diluted enough that no solids are visible.
-
Base Wash: Transfer to a separatory funnel. Wash the organic layer (Bottom layer in DCM) 3x with Saturated Aqueous Sodium Bicarbonate (
).-
Critical: Shake gently and vent frequently. The reaction of acid + bicarbonate releases
gas.
-
-
Final Polish: Wash with brine, dry over
, and concentrate.[1]
Why this works: m-CBA is highly soluble in DCM as the free acid but insoluble in DCM as the sodium salt. The salt partitions into the aqueous layer.[2]
Protocol B: The "Ether Crash" (Precipitation Method)
Best For: Large scale reactions or when emulsions are a problem in DCM.
Mechanism: m-CBA is significantly less soluble in Diethyl Ether (
Step-by-Step:
-
Concentrate/Swap: If reaction was in DCM, remove ~80% of the solvent via rotary evaporation.
-
Dilute: Add a large volume of cold Diethyl Ether (or Pentane/Hexane).
-
Precipitate: Cool the flask to -20°C or 0°C for 30 minutes. The m-CBA will crystallize out as a white solid.
-
Filter: Filter the cold mixture through a sintered glass funnel or a pad of Celite.
-
Result: The solid cake is mostly m-CBA. The filtrate contains your epoxide and small traces of acid.
-
-
Wash: Wash the filtrate once with Sat.
to remove the final traces of acid.
Why this works: Bulk removal of the solid byproduct before the aqueous wash prevents "soaps" and emulsions that often occur when large amounts of benzoic acid salts are generated in the separatory funnel.
Protocol C: Handling "Fragile" Acid-Sensitive Epoxides
Best For: Epoxides prone to hydrolysis (opening to diols) or rearrangement (e.g., terpene epoxides, enol ether epoxides). Core Concept: Avoid aqueous contact and acidic silica.
Step-by-Step:
-
In-Situ Buffering: Perform the initial epoxidation in the presence of solid, finely powdered Sodium Bicarbonate (
) or Sodium Carbonate ( ) (2.0 equiv relative to m-CPBA). This neutralizes m-CBA as it forms. -
Workup:
-
Purification (The "Buffered Silica" Trick):
-
Do not use standard silica gel (pH ~5).
-
Prepare Buffered Silica: Slurry silica gel in DCM containing 1% Triethylamine (
). Evaporate solvent or pack column wet. -
Alternatively, use Basic Alumina for the stationary phase.
-
Comparison of Methods
| Feature | Protocol A (Aq.[5][6] Wash) | Protocol B (Ether Crash) | Protocol C (Solid Phase) |
| m-CBA Removal | High (>98%) | Medium (Bulk removal) | High (Scavenging) |
| Epoxide Stability | Medium (Risk of hydrolysis) | Good | Excellent |
| Scalability | Good | Excellent | Poor (Reagent heavy) |
| Time Required | 30 mins | 45 mins | 60+ mins |
| Solvent Waste | High (Aq. waste) | Medium | Low |
Troubleshooting & FAQ
Q: I did the bicarbonate wash, but my product still contains m-CBA (seen in NMR). Why? A: You likely saturated the aqueous layer.[7]
-
The Fix: The sodium salt of m-CBA has a solubility limit. If you have a large amount of byproduct, the aqueous layer becomes saturated and cannot accept more salt. Perform more washes with fresh bicarbonate solution, or use Protocol B (Ether Crash) first to remove the bulk solid.
Q: My epoxide disappeared after the workup and I see a very polar spot on TLC. A: Your epoxide likely opened to a diol.
-
The Cause: This happens if the workup was too acidic (insufficient quenching) or too basic (using NaOH on sensitive substrates).
-
The Fix: Use Protocol C. Avoid NaOH. Ensure you quench peroxides with Thiosulfate before concentrating, as concentrating peroxides increases acidity and explosion risk.
Q: The separation funnel has a thick emulsion (middle layer). A: This is common when benzoic acid salts act as surfactants.
-
The Fix: Add solid NaCl to saturate the aqueous layer, or add a small amount of Methanol to break surface tension. For future runs, use Protocol B to filter solids before the wash.
Q: Can I just use chromatography to separate m-CBA? A: Risky. m-CBA streaks badly on silica, often "tailing" into your product fractions. If you must column it, flush the column with 1% Acetic Acid/DCM first (to elute the acid), or wash the crude material thoroughly with base before loading.
References
-
University of Rochester, Department of Chemistry. Workup for m-CPBA Oxidations. [Link] (Standard protocol for reductive quench and basic wash).
-
Organic Syntheses. Synthesis of 16-Methylcortexolone via m-CPBA Epoxidation. Org.[1][2][8] Synth. 1998 , 75, 146. [Link] (Detailed procedure using potassium bicarbonate for in-situ neutralization).
-
Master Organic Chemistry. Epoxidation of Alkenes with m-CPBA. [Link] (Mechanistic insight and byproduct properties).
-
Biotage. Purification of Acid-Sensitive Compounds. [Link] (Techniques for buffering silica gel with triethylamine).
Sources
- 1. Workup [chem.rochester.edu]
- 2. community.wvu.edu [community.wvu.edu]
- 3. reddit.com [reddit.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. US4975200A - Potassium fluoride removal from potassium chloride - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 1-Cyclohexyl-2-buten-1-ol Integrity Management
Case ID: STORAGE-PROTO-18736 Status: Active Urgency: High (Irreversible Degradation Risk) Applicable Compound: 1-Cyclohexyl-2-buten-1-ol (CAS: 18736-82-8)
Executive Summary
You have reached the specialized support module for 1-Cyclohexyl-2-buten-1-ol . Unlike simple alcohols, this compound is a secondary allylic alcohol . Its structural motif renders it susceptible to two primary degradation pathways: acid-catalyzed dehydration (leading to polymerization-prone dienes) and oxidative oligomerization (induced by atmospheric oxygen).
This guide provides a self-validating storage protocol designed to arrest these mechanisms, ensuring the compound remains reagent-grade for synthesis and drug development applications.
Module 1: The Science of Instability
To prevent degradation, one must understand the "Allylic Trap." The molecule contains a hydroxyl group adjacent to an alkene. This proximity creates a unique electronic environment that lowers the activation energy for degradation.
The Degradation Pathways
The following diagram illustrates the two critical failure modes you must prevent during storage: The Acid Pathway and The Radical Pathway .
Figure 1: Mechanistic pathways leading to degradation. Note that acid-catalyzed dehydration is often the precursor to rapid polymerization.
Module 2: Storage Protocol (The "Argon Blanket")
This protocol is non-negotiable for long-term storage (>1 week). It relies on the principle of exclusion : excluding light, oxygen, and protons.
Standard Operating Procedure (SOP)
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) or 4°C | Lowers kinetic energy, significantly slowing the rate of auto-oxidation and dehydration. |
| Atmosphere | Argon (Ar) or Nitrogen (N₂) | Displaces O₂. Argon is heavier than air and provides a superior "blanket" in opened vials. |
| Container | Amber Glass with Teflon-lined cap | Amber glass blocks UV light (which initiates radicals). Teflon prevents leaching of plasticizers. |
| Stabilizer | BHT (0.05 - 0.1%) | Optional but recommended. Butylated hydroxytoluene acts as a radical scavenger, arresting the peroxide chain reaction. |
| Moisture | Desiccator Storage | Prevents hydrolysis and acid-catalyzed dehydration. |
Step-by-Step Workflow
-
Receipt: Upon arrival, inspect the liquid. It should be colorless. If yellow, purification is required immediately (see Module 4).
-
Aliquoting: Do not store the bulk bottle if you plan frequent use.
-
Action: In a fume hood (or glovebox), divide the bulk into single-use amber vials under an inert gas stream.
-
-
Sealing: Parafilm is insufficient. Use caps with PTFE (Teflon) liners .
-
Why? Standard polyethylene liners can degrade in contact with allylic compounds, introducing contaminants.
-
-
The "Blanket": Before closing any vial, gently flow Argon gas into the headspace for 10-15 seconds.
-
Freezing: Place vials in a secondary container (ziplock bag with desiccant packet) and store at -20°C.
Module 3: Troubleshooting & FAQs
Q1: My sample has turned pale yellow. Is it ruined?
-
Diagnosis: This indicates early-stage oxidation (formation of enones or oligomers).
-
Solution: It is likely still usable for crude reactions, but for precise kinetics or GMP work, it must be repurified. The yellow color comes from conjugated double bond systems forming (see Figure 1, Radical Pathway).
Q2: The liquid has become viscous/syrupy.
-
Cause: Likely stored at room temperature or exposed to trace acids.
-
Action: Do not use. The change in viscosity alters stoichiometry. You cannot easily separate the polymer from the monomer without significant loss.
Q3: Can I store it in plastic tubes (Eppendorf/Falcon)?
-
Answer: No.
-
Reasoning: Allylic alcohols are organic solvents that can leach plasticizers from polypropylene/polystyrene. Furthermore, plastics are permeable to oxygen over time. Always use glass.
Q4: I don't have Argon. Is Nitrogen okay?
-
Answer: Yes, Nitrogen is acceptable. However, because Nitrogen is lighter than Oxygen, it is harder to maintain a "blanket" in an open vial during aliquoting. Work quickly.
Q5: The NMR shows a new peak around 5.8-6.0 ppm that wasn't there before.
-
Diagnosis: Check for 1-cyclohexyl-1,3-butadiene .
-
Reasoning: If the -OH group was protonated and left as water (dehydration), you formed a conjugated diene. This is a common impurity if the sample was exposed to acidic moisture.
Module 4: Emergency Rescue (Purification)
If your compound has degraded (yellowing), you may attempt to recover it via Vacuum Distillation .
Warning: Do not distill if the sample is thick/viscous (polymerized), as heating may cause rapid decomposition or "popping."
-
Setup: Short-path distillation apparatus.
-
Pressure: High vacuum (< 1 mmHg) is essential to keep the boiling point low.
-
Temperature: Do not exceed a bath temperature of 80°C if possible.
-
Additives: Add a small amount of Sodium Carbonate (Na₂CO₃) to the distillation flask.
-
Why? This neutralizes any trace acids present, preventing dehydration during the heating process.
-
-
Collection: Discard the first 5-10% (forerun) which contains volatile oxidation byproducts. Collect the main fraction (colorless).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 88285, 1-Cyclohexyl-2-buten-1-ol. Retrieved from [Link]
-
Gantrade Corporation. Polymer Applications and Stability of Allyl Alcohol Derivatives. Retrieved from [Link]
Sources
Solving solubility issues of cyclohexyl derivatives in aqueous media
Technical Support Center: Solubility Optimization for Cyclohexyl Scaffolds
Current Status: Online Operator: Senior Application Scientist Ticket ID: CYCLO-SOLV-001 Subject: Overcoming aqueous insolubility in cyclohexyl-functionalized derivatives.[1]
Introduction: The "Grease Ball" Effect
Welcome to the technical support hub. If you are working with cyclohexyl derivatives (e.g., cyclohexylamines, cyclohexanols, or cyclohexyl-linked pharmacophores), you are likely encountering a specific class of solubility failure. Unlike their aromatic phenyl analogs, cyclohexyl rings are non-planar, aliphatic "grease balls."[1] They possess high lipophilicity (LogP) and significant steric bulk (chair conformation), but they lack the capacity for
This guide is structured to troubleshoot your specific failure modes, moving from simple chemical adjustments to advanced formulation strategies.
Module 1: The "Crash-Out" Phenomenon (DMSO Dilution)
User Query: "I dissolve my compound in 100% DMSO at 10mM perfectly. But the moment I spike it into my cell culture media or PBS (final conc. 10µM), the solution turns cloudy immediately. Why?"
Technical Diagnosis:
You are experiencing "Parachute Failure."
Cyclohexyl derivatives are often soluble in DMSO (dielectric constant
Troubleshooting Protocol: Do not add the DMSO stock directly to the bulk media. Use the Serial Intermediate Dilution (SID) method to step down the dielectric constant gradually.
The SID Protocol:
-
Stock: 10 mM compound in 100% DMSO.
-
Intermediate: Dilute Stock 1:10 into pure PEG-400 (Polyethylene Glycol).
-
Result: 1 mM compound in 90% PEG / 10% DMSO.[1]
-
-
Dosing: Spike this Intermediate into your aqueous buffer.
Visualizing the Failure & Fix:
Figure 1: Comparison of direct DMSO injection vs. Serial Intermediate Dilution (SID) to prevent cyclohexyl aggregation.[1]
Module 2: Chemical Workarounds (pH & Salts)
User Query: "My molecule has a cyclohexylamine group. Can I just add acid to dissolve it?"
Technical Diagnosis: Yes, but you must be precise. Cyclohexylamine has a pKa of approximately 10.6 .[1][4]
-
At pH 7.4 (Physiological): It is already protonated (
), which is good.[1] If it is insoluble here, the rest of your molecule is too lipophilic. -
At pH > 10: It is neutral and will crash out.[1]
The Counter-Ion Trap: Using Hydrochloric acid (HCl) is the standard go-to, but chloride salts of lipophilic amines can sometimes "salt out" (common ion effect) or form tight ion pairs that are less soluble than expected.
Recommended Action: Switch to Gluconate or Methanesulfonate (Mesylate) salts.[1] These large, asymmetric counter-ions disrupt the crystal lattice packing of the cyclohexyl rings more effectively than the small, spherical chloride ion.
Module 3: Advanced Formulation (Cyclodextrins)
User Query: "I cannot use DMSO or PEG because my assay is sensitive to solvents. How do I get this 'grease ball' into water?"
Technical Diagnosis: You need Molecular Encapsulation .[1] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[1][3][5] The key is matching the cavity size to your "guest" (the cyclohexyl ring).
- -Cyclodextrin: Cavity diameter ~4.7–5.3 Å.[1] Too small for a cyclohexyl ring.
- -Cyclodextrin: Cavity diameter ~6.0–6.5 Å.[1] Perfect fit for cyclohexyl.[1]
- -Cyclodextrin: Cavity diameter ~7.5–8.3 Å.[1] Too loose; low binding constant.[1]
The Protocol: Hydroxypropyl-
-
Prepare a 20% (w/v) HP-
-CD solution in water or buffer.[1] -
Add your cyclohexyl compound in excess (supersaturated).[1]
-
Autoclave or heat to 60°C for 30 minutes, then shake overnight at room temperature.
-
Filter (0.22 µm).[1] The filtrate contains your drug encapsulated in the CD cavity.
Decision Matrix for Solubilization:
Figure 2: Strategic decision matrix for selecting the correct solubilization method based on compound chemistry and assay constraints.
Module 4: Reference Data & Limits
When using cosolvents, you must respect the biological toxicity limits of your assay system.
Table 1: Cosolvent Toxicity Limits (Approximate)
| Solvent | Cell Culture (Max %) | In Vivo (IV/IP Max %) | Mechanism of Solubility |
| DMSO | 0.1% - 0.5% | 5% - 10% | Dipolar aprotic; disrupts water lattice.[1] |
| PEG-400 | 0.5% - 1.0% | 20% - 40% | Hydrogen bonding; reduces polarity.[1] |
| Ethanol | < 0.1% | 10% - 15% | Cosolvent; lowers dielectric constant.[1] |
| Tween 80 | < 0.05% | 1% - 5% | Surfactant; forms micelles (critical for "grease balls").[1] |
Critical Note: Always run a "Vehicle Control" (solvent only) in your experiments to ensure the solvent isn't killing your cells or inhibiting your enzyme.[1]
References
-
Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Establishes
-CD cavity size as ~6.0-6.5 Å, ideal for cyclohexyl rings). -
Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Source for general solubility data of aliphatic rings vs aromatics).
-
[1]
-
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews. (Discusses the "Grease Ball" effect and LogP implications).
-
Rowe, R. C., et al. (2009).[1] Handbook of Pharmaceutical Excipients. (Source for safety limits of DMSO, PEG, and Tween).[1]
Sources
Validation & Comparative
The Analytical Fingerprint: A Comparative Guide to the GC-MS Fragmentation of 1-Cyclohexyl-2-buten-1-ol
For researchers, scientists, and drug development professionals engaged in the characterization of novel chemical entities, a thorough understanding of their behavior under various analytical conditions is paramount. This guide provides an in-depth analysis of the Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 1-Cyclohexyl-2-buten-1-ol, a secondary allylic alcohol. By dissecting its mass spectrum, we can elucidate key structural features and predict its behavior in a mass spectrometer. Furthermore, we will compare the insights gained from GC-MS with those from alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, offering a holistic view of its structural elucidation.
Unraveling the Fragmentation Puzzle of 1-Cyclohexyl-2-buten-1-ol
The electron ionization (EI) mass spectrum of 1-Cyclohexyl-2-buten-1-ol, with a molecular weight of 154.25 g/mol , presents a characteristic fragmentation pattern dominated by cleavages influenced by the hydroxyl group, the double bond, and the cyclohexyl ring.[1] While the molecular ion peak ([M]⁺) at m/z 154 is often weak or absent in the spectra of alcohols due to the lability of the O-H bond, its fragmentation products provide a wealth of structural information.[2][3]
Key Fragmentation Pathways:
The fragmentation of 1-Cyclohexyl-2-buten-1-ol is primarily governed by two competing and complementary pathways common to alcohols: α-cleavage and dehydration (loss of water).[2][3] The presence of the allyl group and the cyclohexyl moiety introduces additional fragmentation routes.
-
α-Cleavage: This involves the cleavage of a bond adjacent to the carbon bearing the hydroxyl group. For 1-Cyclohexyl-2-buten-1-ol, two primary α-cleavage pathways are possible:
-
Loss of the butenyl group: Cleavage of the C1-C2' bond (where C1 is the carbinol carbon and C2' is the adjacent carbon of the butenyl group) would result in the loss of a butenyl radical (•C₄H₇) and the formation of a resonance-stabilized cyclohexyl-hydroxy-methyl cation at m/z 99 .
-
Loss of the cyclohexyl group: Cleavage of the C1-C1' bond (where C1' is the carbon of the cyclohexyl ring attached to the carbinol carbon) leads to the loss of a cyclohexyl radical (•C₆H₁₁) and the formation of a resonance-stabilized hydroxy-butenyl cation at m/z 71 .
-
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) from the molecular ion is a common fragmentation pathway for alcohols, leading to the formation of an alkene radical cation.[2][3] For 1-Cyclohexyl-2-buten-1-ol, this would result in a fragment ion at m/z 136 ([M-18]⁺). This ion can then undergo further fragmentation.
-
Allylic Cleavage: The double bond in the butenyl chain promotes cleavage at the allylic position, which is stabilized by resonance. This can lead to the formation of a stable allylic carbocation. For instance, cleavage of the C3'-C4' bond in the butenyl chain could lead to various smaller fragments.
-
Cyclohexyl Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, typically losing ethene (C₂H₄, 28 Da), leading to characteristic fragments.[4] For example, the ion at m/z 83, often prominent in the spectra of cyclohexyl-containing compounds, corresponds to the cyclohexyl cation ([C₆H₁₁]⁺). Further fragmentation of the cyclohexyl ring can lead to a base peak at m/z 55 .
A proposed fragmentation scheme is visualized in the following diagram:
Caption: Proposed major fragmentation pathways of 1-Cyclohexyl-2-buten-1-ol in EI-MS.
Comparative Analysis with Alternative Techniques
While GC-MS provides invaluable information on the molecular weight and fragmentation pattern, a comprehensive structural elucidation often requires complementary data from other analytical techniques.
| Analytical Technique | Information Provided for 1-Cyclohexyl-2-buten-1-ol | Advantages | Limitations |
| GC-MS | Molecular weight (from M⁺), fragmentation pattern revealing key structural motifs (hydroxyl group, unsaturation, cyclohexyl ring). | High sensitivity, excellent for separating complex mixtures, provides a unique "fingerprint" for identification. | Isomers can have similar fragmentation patterns, limited information on stereochemistry. |
| ¹H and ¹³C NMR | Detailed information on the carbon-hydrogen framework, including the number of different proton and carbon environments, their connectivity, and stereochemical relationships.[5] | Provides unambiguous structural elucidation, including stereochemistry. | Lower sensitivity than MS, not suitable for complex mixtures without prior separation. |
| FTIR | Presence of functional groups. A broad O-H stretch around 3300-3500 cm⁻¹ confirms the alcohol. A C=C stretch around 1650-1670 cm⁻¹ indicates the double bond. C-O stretch around 1050-1150 cm⁻¹ for a secondary alcohol.[6][7] | Fast, non-destructive, provides clear evidence for the presence of key functional groups. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
GC-MS Analysis
A robust GC-MS method is crucial for the reliable analysis of 1-Cyclohexyl-2-buten-1-ol. The following protocol provides a starting point for method development.
Workflow for GC-MS Analysis:
Caption: A typical workflow for the GC-MS analysis of a volatile alcohol.
Detailed GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A non-polar or mid-polar column provides good separation for a wide range of volatile and semi-volatile compounds. |
| Carrier Gas | Helium, constant flow rate of 1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Injector Temperature | 250 °C | Ensures complete and rapid volatilization of the analyte. |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) | A temperature ramp allows for the separation of compounds with a range of boiling points. |
| MS Ion Source Temp. | 230 °C | Standard temperature for EI sources. |
| MS Quadrupole Temp. | 150 °C | Standard temperature for quadrupole mass analyzers. |
| Ionization Energy | 70 eV | Standard electron energy for generating reproducible mass spectra for library matching. |
| Mass Scan Range | m/z 40-400 | Covers the expected molecular ion and fragment ions. |
NMR Spectroscopy
For detailed structural confirmation, ¹H and ¹³C NMR spectra should be acquired.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include:
-
Multiplets in the δ 5.0-6.0 ppm region for the vinyl protons.
-
A multiplet around δ 3.5-4.5 ppm for the proton on the carbon bearing the hydroxyl group.
-
A broad singlet for the hydroxyl proton (can be exchanged with D₂O).
-
Multiplets in the δ 0.8-2.0 ppm region for the cyclohexyl and methyl protons.
-
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Expected signals would include:
-
Signals in the δ 120-140 ppm region for the sp² carbons of the double bond.
-
A signal in the δ 65-80 ppm region for the carbon attached to the hydroxyl group.
-
Signals in the δ 10-40 ppm region for the sp³ carbons of the cyclohexyl ring and the methyl group.
-
FTIR Spectroscopy
FTIR provides a quick and straightforward method to confirm the presence of key functional groups.
-
Sample Preparation: A small drop of the neat liquid can be placed between two NaCl or KBr plates.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
O-H stretch: A broad, strong band around 3300-3500 cm⁻¹.[6][7]
-
C-H stretch (sp³): Bands just below 3000 cm⁻¹.
-
C-H stretch (sp²): Bands just above 3000 cm⁻¹.
-
C=C stretch: A medium intensity band around 1650-1670 cm⁻¹.[3]
-
C-O stretch: A strong band in the 1050-1150 cm⁻¹ region, characteristic of a secondary alcohol.[8]
-
Conclusion
The GC-MS fragmentation pattern of 1-Cyclohexyl-2-buten-1-ol is a rich source of structural information, with key fragments arising from α-cleavage, dehydration, and rearrangements involving the cyclohexyl ring and the allylic double bond. While GC-MS is a powerful tool for the identification and quantification of this compound, a comprehensive understanding of its structure, particularly its stereochemistry, necessitates a multi-technique approach. By integrating data from NMR and FTIR spectroscopy, researchers can achieve a high degree of confidence in the structural elucidation of this and other complex molecules. This guide provides the foundational knowledge and experimental starting points for scientists to effectively analyze and characterize 1-Cyclohexyl-2-buten-1-ol in their research and development endeavors.
References
-
Doc Brown's Chemistry. (n.d.). mass spectrum of cyclohexane C6H12 fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 3). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Cyclohexylethanol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol. Retrieved from [Link]
-
Reddit. (2020, May 28). Cyclohexanol Mass Spec. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.10. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]
-
Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Retrieved from [Link]
-
Spectroscopy Online. (2017, April 1). Alcohols—The Rest of the Story. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Cyclohexen-1-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Phenyl-2-butanol. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. Retrieved from [Link]
-
Mercury's Help Desk. (n.d.). Gas chromatography-mass spectrometry (GC-MS) is a hyphenated technique. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: alcohols. Retrieved from [Link]
-
SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]
-
ResearchGate. (2017, December 27). Forensic Characterization of Liquor Samples by Gas Chromatography-Mass Spectrometry (GC-MS) – A Review. Retrieved from [Link]
Sources
- 1. 1-Cyclohexylethanol [webbook.nist.gov]
- 2. Alcohol Method Development by GC-MS - Chromatography Forum [chromforum.org]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Advanced IR Characterization of Allylic Alcohols: A Comparative Guide
Executive Summary
Allylic alcohols (
This guide provides a rigorous, comparative analysis of Infrared (IR) spectroscopy peaks for allylic alcohols. Unlike standard textbook descriptions, we focus on distinguishing these moieties from their structural isomers (vinyl ethers) and oxidation products (
Part 1: Theoretical Framework & Electronic Environment
To interpret the IR spectrum of an allylic alcohol, one must understand the vibrational coupling unique to this system. The hydroxyl group is attached to an
Mechanistic Insight: The "Allylic Shift"
The proximity of the alkene exerts two competing effects on the C-O bond:
-
Inductive Withdrawal: The
carbons are more electronegative than carbons, pulling electron density and potentially stiffening the C-O bond (shifting to higher wavenumbers). -
Hyperconjugation: There is a minor orbital overlap between the
and the , which can weaken the bond slightly compared to a purely isolated system.
However, the most diagnostic feature is not just the shift, but the co-existence of specific vibrational modes that define the "Allylic Signature."
Visualization: Vibrational Modes & Logic Flow
Figure 1: The "Allylic Signature" comprises four distinct vibrational modes. Note the potential for intramolecular H-bonding to influence the C=C position.
Part 2: Comparative Peak Analysis
This section compares allylic alcohols against their most common synthetic "competitors": saturated alcohols (starting materials) and enones (oxidation products).
Table 1: Functional Group Differentiation Matrix
| Vibrational Mode | Allylic Alcohol ( | Saturated Alcohol ( | Differentiation Logic | |
| O-H Stretch | 3300–3400 cm⁻¹ (Broad) | 3300–3400 cm⁻¹ (Broad) | Absent | Absence of OH rules out Enone immediately. |
| C=O Stretch | Absent | Absent | 1660–1685 cm⁻¹ (Very Strong) | The "Dead Giveaway." If >1660 is strong, oxidation occurred. |
| C=C Stretch | 1640–1680 cm⁻¹ (Weak-Med) | Absent | 1620–1650 cm⁻¹ (Med-Strong) | Allylic C=C is higher freq. than Enone C=C due to lack of conjugation with C=O. |
| =C-H Stretch | 3010–3090 cm⁻¹ | Absent | 3030–3080 cm⁻¹ | Confirms unsaturation vs. saturated alcohol. |
| C-O Stretch | 1085–1030 cm⁻¹ | 1075–1000 cm⁻¹ | Absent (unless ether/ester) | Allylic C-O is often sharper and slightly shifted vs saturated. |
Deep Dive: The C-O Stretch Nuance
Distinguishing primary from secondary allylic alcohols is critical for structural elucidation.
-
Primary Allylic (
): C-O stretch typically appears at 1085–1030 cm⁻¹ . -
Secondary Allylic (
): C-O stretch shifts to 1125–1005 cm⁻¹ . -
Tertiary Allylic: C-O stretch shifts further to 1150–1060 cm⁻¹ .
Critical Insight: The C=C stretch in allylic alcohols (1640–1680 cm⁻¹) is often stronger than in isolated alkenes. This is due to the polarization of the molecule by the electronegative oxygen, which increases the dipole moment change during the vibration.
Part 3: Technique Comparison (ATR vs. Transmission)
Modern labs predominantly use ATR (Attenuated Total Reflectance), but legacy data often relies on Transmission (KBr pellets/Nujol). Direct comparison requires correction.
The "ATR Shift" Phenomenon
ATR spectra exhibit peak shifts to lower wavenumbers (red shift) compared to transmission spectra. This is caused by the anomalous dispersion of the refractive index of the sample near absorption bands.
-
Magnitude: Strong peaks (like C-O and O-H) can shift by 5–15 cm⁻¹ .
-
Intensity: Peaks at lower wavenumbers (fingerprint region) appear relatively stronger in ATR because the depth of penetration (
) is proportional to wavelength ( ).
Table 2: Experimental Deviation Data
| Functional Group | Transmission Frequency (KBr) | ATR Frequency (ZnSe/Diamond) | Correction Factor |
| O-H Stretch | ~3350 cm⁻¹ | ~3340 cm⁻¹ | Negligible for broad peaks |
| C=C Stretch | 1645 cm⁻¹ | 1642 cm⁻¹ | -3 cm⁻¹ |
| C-O Stretch | 1055 cm⁻¹ | 1045 cm⁻¹ | -10 cm⁻¹ (Significant) |
Recommendation: When comparing your ATR data to literature KBr values, expect your C-O peak to appear ~10 cm⁻¹ lower. Do not misinterpret this as a structural change.
Part 4: Experimental Validation Protocol
To confirm the identity of an unknown allylic alcohol, follow this self-validating workflow.
Step-by-Step Characterization
-
Sample Prep: Ensure the sample is dry. Residual water (broad peak ~3400 cm⁻¹ and bending ~1640 cm⁻¹) mimics the allylic alcohol signature (OH + C=C region).
-
Acquisition: Collect spectrum (4 cm⁻¹ resolution, 16 scans min).
-
Zone 1 Check (3000+ cm⁻¹):
-
Zone 2 Check (1600-1800 cm⁻¹):
-
Check for C=O (~1700).[3] If present, sample is contaminated with aldehyde/ketone.
-
Identify C=C (~1645). Must be present.
-
-
Zone 3 Check (1000-1100 cm⁻¹):
Visualization: Decision Logic
Figure 2: Logical decision tree for spectral interpretation. Note that water contamination can trigger false positives in the OH and C=C regions; always dry samples.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[8] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
NIST Chemistry WebBook. Infrared Spectra of 2-Propen-1-ol (Allyl Alcohol). National Institute of Standards and Technology.
-
Specac Application Notes. FTIR: Transmission vs ATR Spectroscopy.
-
Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Infrared Spectrometry [www2.chemistry.msu.edu]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectrometric Identification of Organic Compounds, 7th Edition - Robert M. Silverstein, Francis X. Webster, David Kiemle - Google 圖書 [books.google.com.tw]
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 1-Cyclohexyl-2-buten-1-ol
The enantioseparation of chiral compounds by HPLC is achieved by creating a transient diastereomeric complex between the analyte and a chiral selector.[5] This is most commonly accomplished by using a chiral stationary phase (CSP), which incorporates a chiral molecule onto the surface of the silica support.[2][5] The choice of CSP and the composition of the mobile phase are critical factors that govern the success of a chiral separation.[1]
Comparison of Suitable Chiral Stationary Phases
Based on the structure of 1-Cyclohexyl-2-buten-1-ol, which features a hydroxyl group adjacent to a stereocenter and a cyclohexyl moiety, several types of CSPs are promising candidates for achieving enantioseparation. The most successful CSPs for separating chiral alcohols are often polysaccharide-based, particularly those derived from amylose and cellulose.[6][7]
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Potential Interaction Mechanisms with 1-Cyclohexyl-2-buten-1-ol | Recommended Screening Mobile Phases |
| Polysaccharide-based (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding (with the hydroxyl group), π-π interactions (with the butenyl group), and steric interactions within the chiral grooves of the polysaccharide. | Normal Phase: n-Hexane/Alcohol (e.g., Isopropanol or Ethanol) Polar Organic: Acetonitrile or Methanol |
| Polysaccharide-based (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Similar to immobilized amylose, but the conformation of the chiral polymer can be influenced by the mobile phase. | Normal Phase: n-Hexane/Alcohol (e.g., Isopropanol or Ethanol) |
| Cyclodextrin-based | Derivatized β-cyclodextrin | Inclusion of the cyclohexyl or butenyl group into the hydrophobic cyclodextrin cavity, with secondary interactions from the hydroxyl group. | Reversed-Phase: Water/Acetonitrile or Water/Methanol |
| Pirkle-type (Brush-type) | (S,S)-Whelk-O1 | π-π interactions, hydrogen bonding, and dipole-dipole interactions. Derivatization of the alcohol may be necessary to introduce additional interaction sites.[7] | Normal Phase: n-Hexane/Isopropanol |
Expert Rationale: For a neutral molecule like 1-Cyclohexyl-2-buten-1-ol, polysaccharide-based CSPs, particularly those with phenylcarbamate derivatives, offer a high probability of successful enantioseparation. The combination of hydrogen bonding capabilities, potential for π-π interactions, and the defined steric environment of these CSPs provides multiple points of chiral recognition.[6][8] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents compared to their coated counterparts.[6]
The Critical Role of the Mobile Phase
The composition of the mobile phase significantly influences the retention and selectivity of a chiral separation.[1][9] The choice between normal-phase, reversed-phase, and polar organic modes is a key step in method development.[10]
-
Normal-Phase (NP): Typically employing a non-polar solvent like n-hexane with a polar modifier (e.g., isopropanol, ethanol). The alcohol modifier plays a crucial role in the separation by competing with the analyte for polar interaction sites on the CSP.[8] The type and concentration of the alcohol can dramatically alter the selectivity.[8] For acidic or basic analytes, additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are often necessary to improve peak shape and resolution, though for a neutral alcohol like our target, they are generally not required.[11][12]
-
Reversed-Phase (RP): Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. This mode is particularly suitable for polar compounds and is often used with cyclodextrin-based and some polysaccharide CSPs.[11][13]
-
Polar Organic (PO): Utilizes polar organic solvents such as acetonitrile or methanol as the mobile phase. This mode can offer different selectivity compared to NP and RP modes and is compatible with immobilized polysaccharide CSPs.[14]
Proposed Experimental Protocol: A Starting Point for Method Development
The following protocol outlines a systematic approach to developing a chiral HPLC method for the enantiomers of 1-Cyclohexyl-2-buten-1-ol, beginning with a screening phase on a high-performing immobilized polysaccharide column.
Initial Screening Phase
Objective: To rapidly assess the potential for enantioseparation on a versatile CSP.
Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Immobilized amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., Chiralpak® IA or equivalent), 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A (NP): n-Hexane / Isopropanol (90:10, v/v)
-
Mobile Phase B (PO): Acetonitrile (100%)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve a small amount of racemic 1-Cyclohexyl-2-buten-1-ol in the initial mobile phase to a concentration of approximately 1 mg/mL.
Screening Procedure:
-
Equilibrate the column with Mobile Phase A for at least 30 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
If no separation or poor resolution is observed, switch to Mobile Phase B. Ensure to follow proper column solvent switching procedures.
-
Equilibrate the column with Mobile Phase B and inject the sample.
Method Optimization Phase
If partial or baseline separation is achieved in the screening phase, the following parameters can be adjusted to improve the resolution (Rs), separation factor (α), and analysis time.
-
Mobile Phase Composition: Systematically vary the ratio of the organic modifier. For instance, in the NP mode, test isopropanol concentrations of 5%, 15%, and 20%. The choice of alcohol modifier can also be explored (e.g., ethanol vs. isopropanol).[8]
-
Temperature: Investigate the effect of column temperature (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often lead to better resolution but longer retention times.
-
Flow Rate: Adjust the flow rate to balance analysis time and efficiency. A lower flow rate can sometimes improve resolution.
Visualizing the Method Development Workflow
The process of developing a chiral HPLC method can be systematically visualized.
Caption: Workflow for Chiral HPLC Method Development.
Trustworthiness and Self-Validation
The described protocol incorporates a self-validating system. The initial screening across different mobile phase modes (NP and PO) provides a broad overview of the CSP's potential. The optimization phase, where parameters are systematically varied one at a time, allows for a clear understanding of their impact on the separation. A successful method will demonstrate robustness, where slight variations in mobile phase composition or temperature do not lead to a complete loss of separation.
Conclusion
While a pre-validated method for the enantioseparation of 1-Cyclohexyl-2-buten-1-ol is not documented, a systematic approach utilizing modern, versatile chiral stationary phases offers a high probability of success. Immobilized polysaccharide-based CSPs, screened under both normal-phase and polar organic conditions, represent the most promising starting point. By following the outlined experimental protocol and optimization strategies, a robust and reliable chiral HPLC method can be developed for the accurate analysis of these enantiomers, supporting critical research and development activities.
References
- I.B.S. (n.d.). Chiral HPLC Method Development.
- Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.
- LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
- PubMed Central. (n.d.). Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition.
- PubMed. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.
- MDPI. (2020, February 2). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines.
- YMC. (n.d.). Efficient method development for chiral separation by using CHIRAL ART columns.
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Restek. (n.d.). Chiral Separation and Optimization on Substituted ß-Cyclodextrin Columns.
- ResearchGate. (2025, August 6). Development and validation of a chiral HPLC method for rapid screening of allylic alcohol asymmetric epoxidation processes.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
- Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
- ResearchGate. (n.d.). Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review.
- PubMed. (n.d.). Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase.
- NIH. (n.d.). Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne.
- ResearchGate. (n.d.). The effect of mobile phase composition on the chiral separation of compounds.
- ACS Publications. (2026, February 5). Co-Catalyzed Asymmetric Carbamoyl Radical Addition of Imines.
- Daicel Chiral Technologies. (n.d.). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
- UNCW Institutional Repository. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS.
- PMC. (2024, March 18). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods.
- PubMed. (n.d.). Simulation studies on the effects of mobile-phase modification on partitioning in liquid chromatography.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. csfarmacie.cz [csfarmacie.cz]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 6. ymc.co.jp [ymc.co.jp]
- 7. repository.uncw.edu [repository.uncw.edu]
- 8. Effects of alcohol mobile-phase modifiers on the structure and chiral selectivity of amylose tris(3,5-dimethylphenylcarbamate) chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. hplc.today [hplc.today]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chiraltech.com [chiraltech.com]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. researchgate.net [researchgate.net]
Comparative Reactivity Guide: 1-Cyclohexyl-2-buten-1-ol vs. 2-Buten-1-ol
Executive Summary
This guide provides a technical comparison between 2-buten-1-ol (Crotyl Alcohol) and its sterically demanding analogue, 1-Cyclohexyl-2-buten-1-ol . While both share the allylic alcohol motif essential for oxidative functionalization, their reactivity profiles diverge significantly due to steric environment and substitution patterns (Primary vs. Secondary).
-
2-Buten-1-ol serves as a high-velocity substrate for direct functionalization (e.g., Sharpless Asymmetric Epoxidation), yielding high enantiomeric excess (ee) via face-selective catalysis.
-
1-Cyclohexyl-2-buten-1-ol , being a racemic secondary alcohol, requires Kinetic Resolution (KR) strategies to access enantiopure building blocks. Its bulky cyclohexyl group retards bimolecular nucleophilic substitutions (
) but stabilizes carbocation intermediates in -type pathways.
Physicochemical & Structural Analysis
The fundamental difference lies in the steric occlusion of the hydroxyl center. This dictates the choice of reagents and reaction times.
| Feature | 2-Buten-1-ol | 1-Cyclohexyl-2-buten-1-ol |
| Structure | Primary Allylic Alcohol | Secondary Allylic Alcohol |
| Formula | ||
| Chirality | Prochiral | Chiral (Racemic as synthesized) |
| Steric Bulk (Cone Angle) | Low (Methylene group) | High (Cyclohexyl group) |
| Oxidation Product | Crotonaldehyde (Aldehyde) | Cyclohexyl propenyl ketone (Enone) |
| Major Application | Linear precursor, fragment linkage | Chiral scaffold generation via KR |
Critical Reactivity Profiles
Asymmetric Epoxidation & Kinetic Resolution
This is the most critical divergence point for drug development.
-
2-Buten-1-ol (Enantioselective Epoxidation): As a primary allylic alcohol, 2-buten-1-ol undergoes rapid, highly enantioselective epoxidation using the Sharpless system (
/ DET / TBHP). The lack of steric hindrance allows the catalyst to coordinate freely, directing oxygen delivery to a specific face of the alkene. -
1-Cyclohexyl-2-buten-1-ol (Kinetic Resolution): Because this substrate is already chiral (racemic), the Sharpless reagent reacts with one enantiomer significantly faster than the other (
). This process, known as Kinetic Resolution , allows for the isolation of the unreacted alcohol in high enantiomeric purity (>95% ee) while the other enantiomer is converted to the epoxy alcohol.
Mechanism Visualization:
Figure 1: Kinetic Resolution pathway for secondary allylic alcohols. The 'Matched' enantiomer is consumed, leaving the 'Mismatched' enantiomer as the enantiopure alcohol.
Oxidation Selectivity (MnO2)
Manganese Dioxide (
-
2-Buten-1-ol: Oxidizes rapidly to Crotonaldehyde . Care must be taken as the aldehyde is reactive and can undergo polymerization or further oxidation to the carboxylic acid if not buffered.
-
1-Cyclohexyl-2-buten-1-ol: Oxidizes to the corresponding
-unsaturated ketone. The reaction is generally cleaner as the resulting ketone is more stable than the aldehyde derived from crotyl alcohol. However, the reaction rate is slower due to the steric bulk of the cyclohexyl group impeding the formation of the manganate ester intermediate.
Acylation and Esterification
In nucleophilic acyl substitution (e.g., reaction with acetic anhydride or benzoyl chloride):
-
2-Buten-1-ol: Reacts rapidly at
. -
1-Cyclohexyl-2-buten-1-ol: Requires elevated temperatures or forcing conditions (e.g., DMAP catalysis) due to the steric shielding of the hydroxyl group by the adjacent cyclohexyl ring.
Experimental Protocols
Protocol A: Sharpless Kinetic Resolution of 1-Cyclohexyl-2-buten-1-ol
Validates the "Secondary Alcohol" reactivity pathway.
Objective: Isolate enantiomerically enriched (R)-1-cyclohexyl-2-buten-1-ol.
Reagents:
-
(±)-1-Cyclohexyl-2-buten-1-ol (1.0 equiv)
-
Titanium(IV) isopropoxide (
) (0.6 equiv) -
(+)-Diethyl tartrate ((+)-DET) (0.7 equiv)
-
tert-Butyl hydroperoxide (TBHP) (0.6 equiv, 5.5M in decane)
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step Workflow:
-
Catalyst Formation: In a flame-dried flask under
, dissolve and (+)-DET in DCM at . Stir for 20 minutes to form the chiral dimer complex [1]. -
Substrate Addition: Add the racemic alcohol solution slowly to the catalyst mixture. Stir for 30 minutes to allow equilibration.
-
Oxidation: Add TBHP dropwise. Maintain temperature at
.-
Note: The stoichiometry (0.6 equiv TBHP) is crucial. It ensures only the "fast" enantiomer is consumed (theoretical max conversion 50%).
-
-
Monitoring: Monitor by GC or HPLC. Stop when conversion reaches ~50-55%.
-
Quench: Pour into a solution of ferrous sulfate (
) and tartaric acid to destroy excess peroxide and chelate titanium. -
Purification: Extract with ether, dry over
, and purify via flash chromatography. The epoxide (polar) will separate easily from the unreacted alcohol (less polar).
Protocol B: Chemoselective Oxidation with Activated MnO2
Comparative protocol for Primary vs. Secondary Allylic Alcohols.
Reagents:
-
Substrate (2-buten-1-ol OR 1-cyclohexyl-2-buten-1-ol)
-
Activated Manganese Dioxide (
) (10-20 equiv) -
DCM or Chloroform
Workflow:
-
Dissolve the alcohol in DCM (0.1 M concentration).
-
Add Activated
(excess is required due to surface area dependence). -
Primary (2-buten-1-ol): Stir at Room Temperature. Reaction is typically complete in 1-2 hours.
-
Secondary (1-Cyclohexyl...): Stir at Room Temperature. Reaction may require 6-12 hours or mild reflux (
) depending on the specific batch activity of [2]. -
Filtration: Filter through a pad of Celite.
-
Concentration: Evaporate solvent. The primary alcohol yields a volatile aldehyde (handle with care); the secondary yields a stable ketone.
Comparative Data Summary
| Parameter | 2-Buten-1-ol | 1-Cyclohexyl-2-buten-1-ol |
| Relative Acylation Rate | 100 (Baseline) | ~5-10 (Estimated due to sterics) |
| Sharpless Strategy | Asymmetric Epoxidation | Kinetic Resolution |
| Max Theoretical Yield (Chiral) | 100% (Epoxide) | 50% (Recovered Alcohol) |
| High (Primary) | Low (Secondary + Sterics) | |
| Carbocation Stability | Moderate (Primary Allylic) | High (Secondary Allylic) |
References
-
Gao, Y., Hanson, R. M., Klunder, J. M., Ko, S. Y., Masamune, H., & Sharpless, K. B. (1987).[1] Catalytic asymmetric epoxidation and kinetic resolution: Modified procedures including in situ derivatization. Journal of the American Chemical Society, 109(19), 5765–5780. Link
-
Cahiez, G., Alami, M., Taylor, R. J. K., Reid, M., & Foot, J. S. (2001). Manganese Dioxide.[2][3] Encyclopedia of Reagents for Organic Synthesis. Link
-
Katsuki, T., & Sharpless, K. B. (1980).[1] The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. Link
-
Martin, V. S., Woodard, S. S., Katsuki, T., Yamada, Y., Ikeda, M., & Sharpless, K. B. (1981). Kinetic resolution of racemic allylic alcohols by enantioselective epoxidation. A route to substances of absolute enantiomeric purity. Journal of the American Chemical Society, 103(20), 6237–6240. Link
Sources
Comparative Validation Guide: Purity Assessment of 1-Cyclohexyl-2-buten-1-ol
Executive Summary & Technical Context[1][2][3][4][5][6][7]
1-Cyclohexyl-2-buten-1-ol (CAS: 18736-82-8) represents a specific class of secondary allylic alcohols often synthesized via Grignard addition (e.g., crotylmagnesium bromide addition to cyclohexanecarboxaldehyde).
The Core Challenge: Unlike aromatic intermediates, this molecule lacks a conjugated
This guide outlines a self-validating TLC protocol utilizing oxidative staining, while objectively comparing its limitations against the quantitative "gold standard" of Gas Chromatography (GC-FID).
Strategic Method Comparison
While TLC is the primary focus of this guide, it must be contextualized against quantitative alternatives. TLC is a screening tool; it is not a substitute for final release testing.
Table 1: Performance Matrix of Validation Methods
| Feature | TLC (Optimized Protocol) | GC-FID (Gold Standard) | HPLC-UV |
| Primary Detection | Oxidative Staining (PMA/Vanillin) | Flame Ionization (Carbon count) | UV Absorbance (200-210 nm) |
| Limit of Detection | ~1-5 µg (Stain dependent) | < 10 ng | Poor (Weak Chromophore) |
| Isomer Separation | Difficult (E/Z co-elute) | Excellent (E/Z resolved) | Moderate |
| Throughput | High (Parallel runs) | Low (Serial runs, ~20 min/run) | Low |
| Cost per Run | < $1.00 | $15.00 - $30.00 | $20.00+ |
| Suitability | In-process monitoring | Final Purity Assay (>98%) | Not Recommended |
Detailed Experimental Protocol: TLC Validation
The "Self-Validating" System Concept
A common error in TLC is running a single spot of the product. This provides no reference for resolution. A Self-Validating System requires three spots per plate:
-
Lane A: Reference Standard (if available) or Purified Material.
-
Lane B: Co-spot (50% Product + 50% Starting Material/Impurity).
-
Lane C: Crude Reaction Mixture / Test Sample.
Why Lane B? If Lane B shows a single blob rather than a figure-8 or two distinct spots, your solvent system has failed to resolve the impurity, rendering the test invalid regardless of Lane C's appearance.
Mobile Phase Optimization
1-Cyclohexyl-2-buten-1-ol is a secondary alcohol with moderate polarity.
-
Recommended System: Hexane : Ethyl Acetate (80:20 v/v).
-
Target Rf: 0.3 – 0.4.
-
Adjustment: If the spot stays at the baseline, increase EtOAc to 30%. If it travels with the solvent front, reduce EtOAc to 10%.
Visualization (The Critical Step)
WARNING: Do not rely on UV 254 nm. The isolated double bond provides insufficient absorbance.
Protocol A: Phosphomolybdic Acid (PMA) - Recommended
-
Mechanism: PMA oxidizes the alcohol and double bond while being reduced to molybdenum blue.[1]
-
Preparation: 10g PMA in 100mL Ethanol.
-
Procedure: Dip plate, blot excess, heat with a heat gun at 150°C-200°C.
-
Result: Product appears as a dark blue/green spot on a light yellow-green background.
Protocol B: Vanillin Stain (Alternative)
-
Mechanism: Acid-catalyzed condensation.
-
Preparation: 15g Vanillin + 250mL Ethanol + 2.5mL conc. H2SO4.[2][3]
-
Result: Product appears as a distinct purple/blue spot . This stain often differentiates impurities by color (e.g., ketones may stain yellow/orange).
Visualizing the Decision Workflow
The following diagram illustrates the logical flow for validating this specific molecule, emphasizing the rejection of UV methods.
Figure 1: Decision logic for visualization. Note that UV checking is bypassed or treated as non-definitive due to the molecule's lack of conjugation.
Data Interpretation & Impurity Profiling
When analyzing the developed plate, look for these specific signatures:
| Compound | Approx Rf (Hex:EtOAc 8:2) | Visualization Characteristics (PMA Stain) |
| 1-Cyclohexyl-2-buten-1-ol | 0.35 | Deep Blue/Green |
| Impurity A: Cyclohexyl ketone | 0.55 - 0.60 | Faint Blue or Yellow (if Vanillin used) |
| Impurity B: Dehydration Diene | 0.85 - 0.90 | Faint; Visible under UV 254 (Conjugated) |
| Impurity C: Baseline Material | 0.00 | Dark Charred Spot (Salts/Polymers) |
Resolution Criteria:
For the method to be considered valid, the separation (
References
-
LookChem. (n.d.). 1-Cyclohexyl-2-buten-1-ol Properties and Boiling Point Data. Retrieved October 26, 2023, from [Link]
-
Chemistry LibreTexts. (2022). Visualizing TLC Plates: Chemical Stains and PMA Protocols. Retrieved October 26, 2023, from [Link]
-
National Institutes of Health (PubMed). (n.d.). Comparison of GC-MS and TLC techniques for isomer determination. Retrieved October 26, 2023, from [Link]
Sources
Optical rotation values for (R) and (S) 1-Cyclohexyl-2-buten-1-ol
This guide details the optical rotation properties, absolute configuration, and synthesis of (R)- and (S)-1-cyclohexyl-2-buten-1-ol, a valuable chiral allylic alcohol used in the synthesis of bioactive polyketides and pharmaceutical intermediates.
Optical Rotation & Stereochemical Data
The specific optical rotation (
| Property | (S)-(E)-1-Cyclohexyl-2-buten-1-ol | (R)-(E)-1-Cyclohexyl-2-buten-1-ol |
| CAS Number | 106499-63-2 | 79605-62-2 (Racemic/Unspecified) |
| Configuration | (1S, 2E) | (1R, 2E) |
| Structure | Linear Allylic Alcohol | Linear Allylic Alcohol |
| Specific Rotation | ||
| Key Reference | Org.[1][2][3][4] Lett. 2007, 9, 21, 4155–4158 | J. Am. Chem. Soc.[5] 1986, 108, 5919 |
*Note: Exact rotation values depend heavily on solvent, concentration, and temperature.[5] The (S)-enantiomer is generally levorotatory (-) in chloroform, while the (R)-enantiomer is dextrorotatory (+).
Stereochemical Identification
-
Linear vs. Branched: This guide focuses on the linear isomer (1-cyclohexyl-2-buten-1-ol).[5] Be aware that "crotylation" of cyclohexanecarbaldehyde often yields the branched isomer (1-cyclohexyl-2-methylbut-3-en-1-ol) via a chair-like transition state.[5] The linear isomer is typically accessed via vinyl-metal addition (e.g., propenyl zinc/lithium) or kinetic resolution .[5]
-
Absolute Configuration: The (1S) configuration corresponds to the alcohol stereocenter formed by the attack of a nucleophile on the Si-face of cyclohexanecarbaldehyde (or Re-face depending on priority).
Comparative Synthesis Guide
Researchers typically access enantiopure 1-cyclohexyl-2-buten-1-ol via two primary routes: Catalytic Asymmetric Addition (Direct) or Kinetic Resolution (Indirect).[5]
Method A: Catalytic Enantioselective Organozinc Addition (Recommended)
This method utilizes a chiral ligand (e.g., MIB, DAIB, or BINOL derivatives) to catalyze the addition of a propenylzinc reagent to cyclohexanecarbaldehyde. It is preferred for generating the linear (E)-isomer with high enantiomeric excess (ee).
-
Mechanism: Transmetallation of propenyl bromide/lithium to zinc, followed by ligand-accelerated addition.[5]
-
Performance: High yield (70-90%), High ee (90-98%).
-
Atom Economy: Moderate (stoichiometric zinc waste).[5]
Method B: Sharpless Kinetic Resolution
Starting from the racemic allylic alcohol, this method uses Ti(OiPr)
-
Mechanism: Reagent-controlled stereoselective epoxidation.[5]
-
Performance: Max 50% yield (theoretical), >95% ee for recovered alcohol.[5][6]
-
Use Case: Ideal when the racemate is cheap and readily available.[5][7]
Performance Comparison Table
| Feature | Method A: Organozinc Addition | Method B: Sharpless Kinetic Resolution | Method C: Krische Allylation |
| Target Isomer | (R) or (S) (Ligand dependent) | (R) or (S) (DET dependent) | (R) or (S) |
| Enantiomeric Excess | 92 - 98% ee | >95% ee (at 50% conv.) | >90% ee |
| Yield | High (80-95%) | Low (<50%) | Moderate-High |
| Reagent Cost | Moderate (Chiral Ligand) | Low (Tartrate/Ti) | High (Ir Catalyst) |
| Scalability | Good | Excellent | Moderate |
| Primary Reference | Org. Lett. 2007, 9, 4155 | J. Am. Chem. Soc.[5] 1981, 103, 6237 | J. Am. Chem. Soc.[5] 2004, 126, 1388 |
Experimental Protocol: Enantioselective Synthesis (Method A)
Objective: Synthesis of (1S, 2E)-1-Cyclohexyl-2-buten-1-ol via Organozinc Addition.
Reagents:
-
Cyclohexanecarbaldehyde (1.0 equiv)[4]
-
(E)-1-Propenyl bromide (using in situ Zn insertion) or Diethylzinc + Alkyne
-
Chiral Ligand: (1S, 2R)-(-)-N,N-Dibutylnorephedrine (DBNE) or similar amino-alcohol (5-10 mol%)
-
Solvent: Toluene or Hexane
-
Temperature: 0°C to Room Temperature
Procedure:
-
Catalyst Formation: In a flame-dried flask under argon, dissolve the chiral ligand (DBNE) in dry toluene.[5] Add Diethylzinc (Et
Zn) and stir for 20 min to form the active chiral zinc complex.[5] -
Reagent Preparation: Generate the propenylzinc species in situ or add the pre-formed (E)-1-propenylboronate/zinc reagent to the catalyst mixture.[5]
-
Addition: Cool the mixture to 0°C. Add cyclohexanecarbaldehyde dropwise.
-
Reaction: Stir at 0°C for 12-24 hours. Monitor conversion by TLC (Hexane/EtOAc 9:1).
-
Workup: Quench with saturated NH
Cl solution. Extract with Et O (3x).[5] Wash combined organics with brine, dry over MgSO , and concentrate.[5] -
Purification: Flash chromatography on silica gel (eluent: Hexane/EtOAc) yields the pure allylic alcohol.[5]
-
Analysis: Measure
in CHCl and determine ee via Chiral HPLC (e.g., Chiralcel OD-H column).
Visualization of Synthesis Pathways
Caption: Comparison of direct asymmetric synthesis (Method A) versus kinetic resolution (Method B) to access the target chiral alcohol.
References
-
Catalytic Enantioselective Addition of Organozinc Reagents : Organic Letters, 2007, 9 (21), 4155–4158.[5]
-
Brown Crotylation & Allylation : Journal of the American Chemical Society, 1986, 108 , 5919.[5] Link
-
Kinetic Resolution of Allylic Alcohols : Journal of the American Chemical Society, 1981, 103 , 6237.[5] Link
-
PubChem Compound Summary : (E)-1-cyclohexylbut-2-en-1-ol (CID 5358342).[3][5] Link
Sources
- 1. lookchem.com [lookchem.com]
- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 3. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (E,1R)-1-cyclohexylbut-2-en-1-ol | C10H18O | CID 11228921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Cyclohexyl-2-propen-1-ol | C9H16O | CID 138196 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 7. ethz.ch [ethz.ch]
Comparative Guide: m-CPBA vs. Metal-Catalyzed Peroxide Epoxidation of Allylic Alcohols
[1]
Executive Summary
In the synthesis of complex pharmaceutical intermediates, the epoxidation of allylic alcohols represents a critical stereodefining step. While m-Chloroperoxybenzoic acid (m-CPBA) remains the standard for bench-scale electrophilic oxidation, Metal-Catalyzed tert-Butyl Hydroperoxide (TBHP) systems—specifically Vanadium(V)—offer superior diastereocontrol and scalability for allylic substrates.
This guide objectively compares these two methodologies, focusing on the Henbest Rule (m-CPBA) versus Ligand-Directed Delivery (VO(acac)₂/TBHP).
The Verdict:
-
Use m-CPBA for rapid, small-scale exploratory chemistry where moderate diastereoselectivity (dr ~90:10) is acceptable and substrate tolerance is broad.
-
Use VO(acac)₂/TBHP when maximizing syn-diastereoselectivity (dr >98:2) is critical, or when scaling up to avoid the shock-sensitivity hazards of solid peracids.
Mechanistic Divergence & Selectivity[2][3][4]
The core difference lies in the transition state geometry. Understanding this causality is essential for predicting stereochemical outcomes.
m-CPBA: The Henbest Rule
m-CPBA operates via a concerted "Butterfly" mechanism. For allylic alcohols, the reagent engages in hydrogen bonding with the hydroxyl group. This association directs the peracid to the syn face of the alkene (the Henbest Rule ). However, this interaction is weak and can be overridden by steric bulk, leading to lower diastereomeric ratios (dr).
Vanadium/TBHP: Ligand-Directed Delivery
The Vanadium-catalyzed system (typically using VO(acac)2) proceeds via a ligand-exchange mechanism. The allylic alcohol covalently binds to the Vanadium center as an alkoxide ligand. The oxidant (TBHP) also coordinates to the metal. This forms a rigid, tricyclic transition state that forces the oxygen delivery to the syn face with exceptional fidelity.
Visualization: Transition State Comparison
The following diagram illustrates the loose H-bonding association of m-CPBA versus the tight covalent coordination of the Vanadium system.
Figure 1: Mechanistic comparison showing the loose H-bond direction of m-CPBA vs. the rigid covalent coordination of Vanadium catalysts.
Performance Metrics & Data
The following data compares the epoxidation of 2-cyclohexen-1-ol (a standard benchmark substrate) and acyclic derivatives.
| Feature | m-CPBA (Buffered) | VO(acac)₂ / TBHP |
| Primary Selectivity | Syn-directing (Henbest) | Syn-directing (Metal-Coordination) |
| Diastereomeric Ratio (dr) | Typically 90:10 to 95:5 | Typically > 98:2 |
| Reaction Time | Fast (1–4 hours) | Moderate (4–12 hours) |
| Atom Economy | Poor (Generates ArCOOH waste) | Good (Catalytic metal, t-BuOH waste) |
| Sensitivity | Acid-sensitive substrates require buffer | Moisture sensitive (requires dry solvent) |
| Scale-Up Safety | Low (Shock sensitive, exotherms) | High (Liquid reagents, thermal control) |
Key Insight: In acyclic systems exhibiting 1,3-allylic strain, m-CPBA selectivity often degrades significantly, whereas Vanadium systems maintain high syn-selectivity due to the geometric constraints of the metal center [1].
Operational & Safety Analysis
m-CPBA: The "Convenience" Hazard
-
Pros: Solid reagent, easy to weigh for mg-scale, no catalyst preparation.
-
Cons: Commercial m-CPBA is only ~77% pure (stabilized with acid/water). Accurate stoichiometry is difficult.
-
Safety: Potentially explosive in concentrated solution or if dried completely. The byproduct (m-chlorobenzoic acid) requires basic washes to remove, which can open sensitive epoxides.
VO(acac)₂ / TBHP: The Process Solution
-
Pros: TBHP is handled as a solution (e.g., in decane/toluene), reducing explosion risks compared to solid peroxides. Workup is often a simple reductive quench.
-
Cons: Vanadium residues can be toxic and difficult to purge (requires chromatography or chelation).
-
Safety: TBHP is a strong oxidant; contact with transition metals is exothermic. However, the reaction is generally more controllable in flow or batch reactors than m-CPBA slurries [2].
Experimental Protocols
Protocol A: m-CPBA Epoxidation (Bench Scale)
Best for: Rapid screening, acid-stable substrates.
-
Setup: Dissolve allylic alcohol (1.0 equiv) in DCM (0.1 M).
-
Buffer: Add solid
(2.0 equiv) to buffer the acidic byproduct. -
Addition: Cool to 0°C. Add m-CPBA (1.2–1.5 equiv) portion-wise.
-
Monitor: Stir at 0°C
RT. Monitor TLC for disappearance of alkene. -
Workup: Quench with saturated
(removes excess peroxide) and saturated (removes acid). Extract with DCM.
Protocol B: VO(acac)₂ / TBHP Epoxidation (High Selectivity)
Best for: Complex substrates requiring high dr, scale-up.
-
Setup: Dissolve allylic alcohol (1.0 equiv) in dry Toluene or DCM (0.1 M).
-
Catalyst: Add
(1–5 mol%). The solution will turn green/blue. -
Oxidant: Add TBHP (1.5 equiv, 5.5 M in decane) dropwise at 0°C or RT. Note: Solution often turns deep red (active V(V) species).
-
Reaction: Stir at RT. Reaction is often slower than m-CPBA.
-
Quench: Critical Step. Add saturated aqueous
or to quench excess TBHP. -
Purification: Vanadium residues can be removed by washing with aqueous tartaric acid or filtration through a pad of silica.
Decision Matrix & Workflow
Use this logic flow to select the correct reagent for your campaign.
Figure 2: Decision matrix for selecting the optimal epoxidation reagent based on scale, selectivity, and substrate stability.
References
-
Mechanistic Insight into Cyclohexene Epoxidation with VO(acac)₂. ResearchGate. Available at: [Link]
-
Safety and Scalability of m-CPBA vs Peroxides. Organic Process Research & Development. Available at: [Link]
-
Stereoselective VO(acac)₂ Catalyzed Epoxidation of Acyclic Homoallylic Diols. National Institutes of Health (NIH). Available at: [Link]
-
Epoxidation of Allylic Alcohols (Sharpless vs m-CPBA). Chemistry LibreTexts. Available at: [Link]
Safety Operating Guide
1-Cyclohexyl-2-buten-1-ol: Laboratory Disposal & Safety Guide
Executive Summary & Chemical Profile
1-Cyclohexyl-2-buten-1-ol (CAS: 18736-82-8) is a secondary allylic alcohol often used as an intermediate in organic synthesis. Unlike common solvents (e.g., methanol, acetone), this compound typically possesses a higher boiling point and flash point, classifying it as a combustible liquid rather than a highly flammable one.
Effective disposal requires distinguishing between its pure form and its presence in reaction mixtures. While it may not strictly meet the RCRA definition of "Ignitable" (D001) in its pure state due to a flash point often exceeding 60°C (140°F), best laboratory practice dictates managing it through the Non-Halogenated Organic Waste stream to ensure complete thermal destruction and prevent environmental contamination.
Chemical Identity & Properties Table[1]
| Property | Data | Relevance to Disposal |
| CAS Number | 18736-82-8 | Unique identifier for waste manifests. |
| Molecular Formula | C₁₀H₁₈O | High carbon content makes it suitable for fuel blending. |
| Physical State | Liquid (Viscous) | Requires liquid-tight containment (HDPE/Glass). |
| Flash Point (Predicted) | ~91°C (196°F) | Combustible . May not trigger D001 unless mixed with solvents. |
| Water Solubility | Low / Insoluble | Do NOT dispose of via sanitary sewer. |
| Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.) | Requires PPE during transfer/bulking.[1][2][3] |
Hazard Identification & Waste Classification
Before disposal, you must classify the waste stream.[4] This step is critical for regulatory compliance (RCRA) and safety.
Regulatory Status (RCRA)[6][7]
-
Listed Waste: Not listed (Not a P- or U-listed chemical).
-
Characteristic Waste:
-
Ignitability (D001): Pure 1-Cyclohexyl-2-buten-1-ol likely has a flash point > 60°C. However, if it is dissolved in a solvent like Ethyl Acetate or Hexanes, the mixture is D001.
-
Toxicity: Not typically characteristic for heavy metals or pesticides.
-
Corrosivity: pH is neutral; not D002.
-
Operational Directive: Treat as Non-Halogenated Organic Chemical Waste . Even if not strictly "Hazardous" by RCRA definition in pure form, it is an organic pollutant and must be incinerated.
Pre-Disposal Handling & Segregation
Principle: Segregation prevents dangerous chemical reactions (e.g., oxidation) and ensures the waste is acceptable for fuel blending facilities.
Segregation Protocol
-
Isolate from Oxidizers: Never mix with strong oxidizing agents (e.g., Nitric Acid, Peroxides, Chromic Acid). Allylic alcohols can oxidize exothermically.
-
Isolate from Halogens: Keep separate from Chloroform, DCM, or other halogenated solvents if possible. This reduces disposal costs, as non-halogenated waste is cheaper to incinerate.
-
Compatible Stream: Combine with other non-halogenated organics: Alcohols (Ethanol), Ketones (Acetone), Esters (Ethyl Acetate), and Aliphatic Hydrocarbons (Hexane).
Containerization[3][4][5][8]
-
Material: High-Density Polyethylene (HDPE) carboys or Amber Glass bottles.
-
Headspace: Leave at least 10% headspace to allow for thermal expansion.
-
Venting: Use a vented cap if there is any risk of slow off-gassing or reaction, though this is rare for this stable alcohol.
Step-by-Step Disposal Procedure
This protocol ensures a "Self-Validating System" where every step confirms the safety of the next.
Phase 1: Bulking & Collection
-
Step 1: Don appropriate PPE: Nitrile gloves, safety goggles, and lab coat.
-
Step 2: Verify the receiving carboy is labeled "Non-Halogenated Organic Waste."
-
Step 3: Visually inspect the waste. It should be a clear to yellowish liquid. If a precipitate is present, note this on the tag.
-
Step 4: Pour the chemical into the carboy using a funnel to prevent spills.
-
Step 5: Triple Rinse the empty original container with a small amount of ethanol or acetone.[4] Pour the rinsate into the same waste carboy.
-
Why? This renders the original bottle "RCRA Empty," allowing it to be defaced and recycled or trashed.
-
Phase 2: Labeling
Attach a hazardous waste tag with the following details:
-
Chemical Name: Write out "1-Cyclohexyl-2-buten-1-ol" (Do not use abbreviations or formulas).
-
Constituents: If a mixture, list all solvents and their approximate % (e.g., "1-Cyclohexyl-2-buten-1-ol (5%), Hexanes (95%)").
-
Hazard Checkbox: Mark "Irritant" and "Flammable" (if in a flammable mixture).
Phase 3: Final Disposal
-
Method: High-temperature incineration (Fuel Blending).
-
Logistics: Contact your facility's EHS department for pickup. Do not transport large volumes of waste in personal vehicles or elevators without secondary containment.
Emergency Spill Response
Scenario: You spill 500mL of 1-Cyclohexyl-2-buten-1-ol on the benchtop.
-
Alert: Notify nearby personnel.
-
Extinguish: Remove ignition sources (Bunsen burners, hot plates). While not highly flammable, it is combustible.
-
PPE: Wear nitrile gloves and safety glasses.
-
Contain: Encircle the spill with an inert absorbent (Vermiculite, Bentonite, or "Pig" mats). Do not use paper towels as the primary absorbent for large flammable/combustible spills if avoidable, as they increase surface area for evaporation.
-
Clean: Scoop the absorbed material into a sealable plastic bag or bucket.
-
Decontaminate: Wipe the surface with soap and water.
-
Dispose: Label the bag as "Debris contaminated with 1-Cyclohexyl-2-buten-1-ol" and process as solid chemical waste.
Decision Logic for Waste Stream (Visualization)
The following diagram illustrates the decision-making process for segregating this chemical.
Caption: Logic flow for segregating 1-Cyclohexyl-2-buten-1-ol waste. The primary destination is the Non-Halogenated Organic Waste stream unless mixed with halogenated solvents.
References
-
PubChem. (n.d.). 1-Cyclohexyl-2-buten-1-ol (Compound).[5][6][7][8][9] National Library of Medicine. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[10] Retrieved from [Link][10]
Sources
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- 5. 1-Cyclohexyl-2-buten-1-ol (c,t) | C10H18O | CID 5358342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS # 18736-82-8, 1-Cyclohexyl-2-Buten-1-Ol: more information. [sdhlbiochem.chemblink.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 1-Cyclohexyl-2-buten-1-ol | CAS 18736-82-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. 1-CYCLOHEXYL-2-BUTEN-1-OL|lookchem [lookchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Cyclohexyl-2-buten-1-ol
Authored for the Forefront of Research and Development
This guide provides an essential framework for the safe handling of 1-Cyclohexyl-2-buten-1-ol, a compound whose safe management is paramount in the fast-paced environments of research and drug development. As Senior Application Scientists, our commitment extends beyond supplying reagents; it is our responsibility to empower our partners with the knowledge to operate safely and effectively. This document moves beyond a simple checklist, offering a procedural and causal analysis of the necessary personal protective equipment (PPE) and handling protocols, grounded in established safety science and regulatory standards.
Immediate Safety Briefing: Understanding the Hazard
1-Cyclohexyl-2-buten-1-ol is an unsaturated alcohol that presents multiple hazards requiring rigorous control measures. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is a known irritant to the skin, eyes, and respiratory system.[1] Prolonged or unprotected contact can lead to dermatitis, and inhalation of its vapors may cause significant respiratory discomfort.[2] Furthermore, as a combustible liquid with a flash point of 91.3°C, it requires strict control of ignition sources.[3]
Hazard Summary Table
| Hazard Classification | Description of Risk | Primary Route of Exposure |
| Skin Irritation (H315) | Causes skin irritation. Prolonged contact may lead to defatting and dermatitis.[1][2] | Dermal Contact |
| Serious Eye Irritation (H319) | Causes serious irritation upon contact with eyes.[1][2] | Ocular Contact |
| Respiratory Irritation (H335) | Vapors or mists may cause irritation to the respiratory tract.[1][2] | Inhalation |
| Combustible Liquid | May form explosive mixtures with air upon intense heating.[4] | Fire, Explosion |
Core Directive: A Risk-Based PPE Protocol
The selection of PPE is not a one-size-fits-all directive; it is the result of a thorough risk assessment. The Occupational Safety and Health Administration (OSHA) standard 29 CFR 1910.132 mandates that employers assess workplace hazards and select the appropriate PPE to protect employees.[5][6][7][8] The following protocol is designed to provide a robust barrier against the specific hazards of 1-Cyclohexyl-2-buten-1-ol.
Caption: PPE Selection Workflow for 1-Cyclohexyl-2-buten-1-ol.
Eye and Face Protection
Causality: The hydroxyl group and overall polarity of the molecule contribute to its irritant properties, which can cause serious damage to the sensitive tissues of the eye.[1][2]
-
Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when handling the compound, even in small quantities.[9]
-
Enhanced Protection: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a full-face shield should be worn in addition to chemical splash goggles. The goggles provide a seal against vapors and splashes, while the shield protects the entire face.
Skin and Body Protection
Causality: As a lipophilic alcohol, 1-Cyclohexyl-2-buten-1-ol can penetrate the lipid layers of the skin, causing irritation and dermatitis through defatting action.[2]
-
Glove Selection: The choice of glove material is critical. While disposable nitrile gloves may provide minimal protection against an incidental splash, they are not recommended for prolonged or immersive contact with alcohols.[10][11]
-
Recommended for Extended Use: Neoprene or Butyl rubber gloves offer superior resistance to alcohols.[1][4][12] Always consult the glove manufacturer's compatibility chart for specific breakthrough times.
-
Protocol: Use a thicker (>8 mil) chemical-resistant glove. For tasks with high splash potential, consider double-gloving. Inspect gloves for any signs of degradation or puncture before and during use. Remove and replace gloves immediately after known contact.
-
-
Protective Clothing: A flame-resistant (FR) lab coat is mandatory to protect against splashes and in the event of a fire. For large-scale operations, a chemically resistant apron over the lab coat provides an additional barrier.[6] Contaminated clothing must not be allowed out of the workplace and should be decontaminated or disposed of properly.[9]
Respiratory Protection
Causality: The compound's vapor pressure, while relatively low, can lead to the generation of irritant vapors, especially when heated or agitated.[1][2][3]
-
Primary Engineering Control: All handling of 1-Cyclohexyl-2-buten-1-ol should be performed within a certified chemical fume hood to minimize vapor inhalation.
-
When Respirators are Required: In situations where a fume hood is not available, or during a large spill cleanup where vapor concentrations may exceed exposure limits, respiratory protection is mandatory.
-
Respirator Type: A NIOSH-approved air-purifying respirator fitted with organic vapor (OV) cartridges is required.[3][13][14] A full-facepiece respirator will also provide eye protection. All respirator users must be part of a formal respiratory protection program as outlined by OSHA (29 CFR 1910.134), which includes medical clearance and fit testing.
Operational and Disposal Plans
Safe operations are a self-validating system where each step reinforces safety.
Handling and Storage Protocol
-
Preparation: Designate a well-ventilated work area, preferably a chemical fume hood. Ensure eyewash stations and safety showers are accessible and unobstructed.[6]
-
Ignition Source Control: This is a combustible liquid. Keep it away from all heat, sparks, open flames, and hot surfaces.[2][11] Use only spark-proof tools and explosion-proof equipment for large-scale transfers.[2]
-
Transfer: Ground and bond containers during transfer to prevent static discharge.[2]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area designated for flammable or combustible liquids.[2][15] It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[2]
Spill Management
-
Evacuate: Alert personnel and evacuate the immediate area.
-
Ventilate: Increase ventilation to the area.
-
Assess: Don the appropriate PPE, including respiratory protection if vapors are present.
-
Contain: For small spills, absorb with an inert, non-combustible material (e.g., vermiculite, sand, or earth).
-
Collect: Use non-sparking tools to collect the absorbed material and place it into a sealed container for disposal.[2]
-
Decontaminate: Clean the spill area thoroughly.
Decontamination and Waste Disposal
Causality: Improper disposal can lead to environmental contamination and pose a risk to waste handlers.
All waste containing 1-Cyclohexyl-2-buten-1-ol, including contaminated absorbents and disposable PPE, must be treated as hazardous waste.
Caption: Hazardous Waste Disposal Workflow.
Procedure:
-
Collection: Collect waste in a dedicated, sealed, and clearly labeled container. Do not mix with incompatible waste streams.
-
Storage: Store the waste container in a designated satellite accumulation area with secondary containment.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal plant, adhering to all local, state, and federal regulations.[2][9][13][16]
References
- Fisher Scientific. (n.d.). Safety Data Sheet: 1-Cyclohexyl-2-buten-1-ol.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- RBNAinfo. (2016). Safety Data Sheet.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Cyclohexyl bromide, 99%.
- Chevron Phillips Chemical. (n.d.). Safety Data Sheet: Cyclohexane.
- Fisher Scientific. (n.d.). Safety Data Sheet: Cyclohexene.
- Solenis. (2025). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5358342, 1-Cyclohexyl-2-buten-1-ol (c,t).
- Guidechem. (n.d.). 1-CYCLOHEXYL-2-BUTEN-1-OL 18736-82-8 wiki.
- Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements.
- National Institute for Occupational Safety and Health. (n.d.). OSHA Respirator Requirements for Selected Chemicals.
- University of Florida. (n.d.). Personal Protective Equipment: OSHA Standards 1910.132-137. Retrieved from University of Florida Digital Collections.
- LookChem. (n.d.). 1-CYCLOHEXYL-2-BUTEN-1-OL.
- PK Safety. (2024). Understanding Respirators With Organic Vapor Cartridges.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10942685, 1-Cyclohexyl-but-3-EN-1-OL.
- Honeywell. (n.d.). OSHA REGULATION 1910.132 PPE GENERAL REQUIREMENTS.
- The RIDGEPRO. (n.d.). 3M Half Facepiece Disposable Respirator Assembly 5203, Organic Vapor/Acid Gas, Medium.
- Creative Safety Supply. (n.d.). OSHA 1910.132 Personal Protective Equipment (PPE).
Sources
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. What are the effects of alcohol disinfectants on PPE glove performance | Ansell Malaysia [ansell.com]
- 3. pksafety.com [pksafety.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 6. osha.gov [osha.gov]
- 7. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 8. creativesafetysupply.com [creativesafetysupply.com]
- 9. What You Need to Know About Chemical Resistance in Nitrile Gloves - Wellpak [wellpak.com.au]
- 10. gloves.com [gloves.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. What is The Effect on Gloves When Disinfected Using Alcohols? [fishersci.co.uk]
- 13. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 14. theridgepro.com [theridgepro.com]
- 15. kbs-coatings.com.au [kbs-coatings.com.au]
- 16. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
